1-Methylpiperidine-4-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKYXPVRLPNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-4-sulfonamide
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Methylpiperidine-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Chemical Identity
This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of a sulfonamide group suggests potential applications in areas such as antibacterial agents and carbonic anhydrase inhibitors. Understanding its physicochemical properties is crucial for its synthesis, purification, formulation, and evaluation of its biological activity.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 929632-63-3
-
Molecular Formula: C₆H₁₄N₂O₂S
-
Molecular Weight: 178.25 g/mol [1]
-
InChI Key: PDBKYXPVRLPNCU-UHFFFAOYSA-N
The hydrochloride salt of this compound is also commercially available.
-
IUPAC Name: this compound hydrochloride
-
CAS Number: 1311318-40-7
-
Molecular Formula: C₆H₁₅ClN₂O₂S
-
Molecular Weight: 214.72 g/mol
-
InChI Key: XFSKMFZTYBBNKS-UHFFFAOYSA-N
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and provides predicted values based on the analysis of structurally related compounds.
| Property | Value | Source/Method |
| Physical Form | White solid | Sigma-Aldrich |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in water and polar organic solvents. The hydrochloride salt form likely enhances aqueous solubility. | Inferred from structure |
| pKa | Not experimentally determined. The piperidine nitrogen is expected to have a pKa around 8-9, while the sulfonamide proton is weakly acidic with a pKa >10. | [2] |
| LogP | Not experimentally determined. A related compound, 1-Acetylpiperidine-4-sulfonamide, has a calculated LogP of -0.7142. | [3] |
Synthesis and Purification
A plausible synthetic route to this compound can be devised based on established methods for the synthesis of piperidine sulfonamides.[4]
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to 1-Methylpiperidine-4-sulfonamide: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-sulfonamide is a heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a sulfonamide functional group at the 4-position. This molecule belongs to the broader class of piperidine sulfonamides, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The inherent structural features of the piperidine ring, such as its conformational flexibility and its ability to engage in various non-covalent interactions, combined with the hydrogen bonding capacity of the sulfonamide moiety, make it a versatile building block in drug design. This technical guide provides a comprehensive overview of the structure, chemical formula, and known properties of this compound and its hydrochloride salt, alongside a discussion of general synthetic strategies relevant to its preparation.
Chemical Structure and Formula
The chemical structure of this compound consists of a central piperidine ring. A methyl group is attached to the nitrogen atom of the piperidine ring, and a sulfonamide group (-SO₂NH₂) is attached to the carbon at the 4-position.
For the free base, this compound:
-
Chemical Formula: C₆H₁₄N₂O₂S
-
Molecular Weight: 178.26 g/mol
-
SMILES: CN1CCC(CC1)S(=O)(=O)N
The molecule can be protonated at the basic nitrogen of the piperidine ring to form a hydrochloride salt.
For this compound hydrochloride:
-
CAS Number: 1311318-40-7
-
Chemical Formula: C₆H₁₅ClN₂O₂S
-
Molecular Weight: 214.71 g/mol
-
SMILES: CN1CCC(CC1)S(=O)(=O)N.Cl
The presence of the chiral center at the 4-position of the piperidine ring means that this compound can exist as enantiomers, though it is often supplied and used as a racemate.
Structural Visualization
Caption: 2D structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, the following properties can be inferred:
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature, typical for sulfonamides of this molecular weight. |
| Solubility | The free base is expected to have some solubility in organic solvents. The hydrochloride salt would exhibit greater solubility in aqueous solutions due to its ionic nature. |
| pKa | The piperidine nitrogen is basic, with an estimated pKa in the range of 8-10. The sulfonamide NH is weakly acidic, with a pKa typically above 10. |
Synthesis Strategies
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key disconnection is the sulfur-carbon bond, suggesting a precursor such as 1-methylpiperidine-4-sulfonyl chloride, or the sulfur-nitrogen bond, pointing to the reaction of 4-amino-1-methylpiperidine with a source of sulfuryl chloride. A more practical approach involves the synthesis from a commercially available starting material like 4-amino-1-methylpiperidine.
An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidine-4-sulfonamide is a key building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile scaffold. We will explore two principal retrosynthetic disconnections, detailing the forward synthesis with step-by-step protocols, mechanistic insights, and expert commentary on experimental choices. The discussion will encompass the synthesis of key intermediates, including 1-methyl-4-piperidone, and various strategies for the crucial sulfonamide formation. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering a blend of theoretical grounding and actionable experimental procedures.
Introduction: The Significance of the this compound Moiety
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The addition of a sulfonamide group at the 4-position introduces a potent hydrogen bond donor and acceptor, capable of forming strong interactions with protein active sites. Furthermore, the N-methyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, influencing pharmacokinetic properties such as solubility and cell permeability.
Given these advantageous characteristics, robust and efficient synthetic routes to this compound are of significant interest to the pharmaceutical industry. This guide will dissect the most logical and field-proven strategies for its preparation.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.
Figure 1: Retrosynthetic analysis of this compound.
-
Route A: Late-Stage Sulfonylation. This approach involves the initial synthesis of a 1-methyl-4-aminopiperidine precursor, followed by the formation of the sulfonamide bond. This is a convergent approach where the core piperidine ring is established first.
-
Route B: Early-Stage Sulfonylation and Late-Stage N-Methylation. In this alternative strategy, the sulfonamide functionality is introduced onto a pyridine ring, which is subsequently reduced to the corresponding piperidine. The final step involves the methylation of the piperidine nitrogen.
Route A: Synthesis via 1-Methyl-4-aminopiperidine
This pathway is arguably the more traditional approach, relying on the robust and well-established chemistry of piperidone derivatives.
Synthesis of the Key Intermediate: 1-Methyl-4-piperidone
1-Methyl-4-piperidone is a crucial starting material for this route. While commercially available, its synthesis is often undertaken in-house for cost-effectiveness in large-scale productions. A common and efficient method is the Dieckmann condensation of a diester followed by methylation and decarboxylation. A more direct approach involves a Mannich-type reaction.[1]
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone [2]
-
Reaction Setup: To a solution of diethyl 1,3-acetonedicarboxylate in a suitable solvent such as benzene or toluene, add a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Mannich Reaction: While stirring, add formaldehyde and methylamine to the reaction mixture. Heat the mixture to reflux.
-
Hydrolysis and Decarboxylation: After the initial reaction is complete, add concentrated hydrochloric acid and continue to heat at reflux to facilitate hydrolysis of the ester groups and subsequent decarboxylation.
-
Workup and Purification: Cool the reaction mixture and adjust the pH to >10 with a strong base (e.g., NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-Methyl-4-piperidone.
Reductive Amination to 1-Methyl-4-aminopiperidine
The transformation of the ketone in 1-Methyl-4-piperidone to an amine is typically achieved through reductive amination. This process involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[3][4]
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve 1-Methyl-4-piperidone and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol or ethanol.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.[5] The reaction is typically monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction by the careful addition of an acid (e.g., HCl) until the evolution of gas ceases. Basify the mixture and extract the product with an organic solvent. After drying and concentration, the resulting 1-Methyl-4-aminopiperidine can be purified by distillation or crystallization of its salt.
Sulfonamide Formation
The final step in this route is the formation of the sulfonamide. This is typically achieved by reacting the synthesized 1-Methyl-4-aminopiperidine with a suitable sulfonating agent.
Experimental Protocol: Sulfonylation
-
Reaction Setup: Dissolve 1-Methyl-4-aminopiperidine in a chlorinated solvent such as dichloromethane or chloroform, often in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.
-
Sulfonylation: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise. The reaction is typically exothermic and should be controlled.
-
Ammonia Quench: Upon completion of the sulfonylation, the resulting sulfonyl chloride is quenched by bubbling ammonia gas through the solution or by the addition of aqueous ammonia.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by column chromatography or recrystallization.
Sources
1-Methylpiperidine-4-sulfonamide: An Analysis of Available Data and Synthesis Strategies
While a comprehensive technical guide on 1-Methylpiperidine-4-sulfonamide is hampered by the absence of a dedicated CAS number and specific experimental data in publicly accessible databases, this report synthesizes available information on closely related structures and outlines established synthetic principles to provide a foundational understanding for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Based on the structure of the free base, its molecular formula can be deduced as C₆H₁₄N₂O₂S. The predicted molecular weight and other key physicochemical properties are summarized in the table below. These values are theoretical and should be confirmed by experimental data.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₁₄N₂O₂S | - |
| Molecular Weight | 178.25 g/mol | - |
| CAS Number | Not Available | - |
Proposed Synthetic Routes
While a specific, validated protocol for the synthesis of this compound is not documented, its synthesis can be logically approached based on well-established methodologies for the formation of sulfonamides. The most common and direct method involves the reaction of a suitable amine with a sulfonyl chloride.
General Synthesis of Sulfonamides
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. The primary route involves the nucleophilic attack of an amine on a sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1][2][3][4][5]
A generalized workflow for this synthesis is depicted below:
Figure 1: General workflow for sulfonamide synthesis.
Proposed Synthesis of this compound
Applying this principle to the target molecule, a plausible synthetic route would involve the reaction of 4-amino-1-methylpiperidine with a suitable sulfonating agent. A direct approach using sulfonyl chloride is challenging due to the instability of the required reagent. A more practical, multi-step approach is outlined below.
Step 1: Synthesis of a Precursor
A suitable starting material would be 1-methyl-4-piperidone. This can be converted to 4-amino-1-methylpiperidine through reductive amination.
Step 2: Sulfonylation
The resulting 4-amino-1-methylpiperidine can then be reacted with a sulfonating agent, such as sulfuryl chloride, in the presence of a suitable base to yield this compound.
A detailed, step-by-step experimental protocol would require laboratory optimization and validation.
Structural Analogs and Their Properties
Analysis of structurally related compounds can provide insights into the potential properties and reactivity of this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference |
| 1-Acetylpiperidine-4-sulfonamide | 1248421-31-9 | 206.26 | Acetyl group on the piperidine nitrogen instead of a methyl group. |
| Piperidine-4-sulfonamide | 878388-34-2 | 164.23 | Unsubstituted piperidine nitrogen.[6] |
| 1-Piperidinesulfonamide | 4108-90-1 | 164.23 | Sulfonamide group is directly attached to the piperidine nitrogen.[7] |
Analytical Characterization
The structural confirmation of synthesized this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the methyl and sulfonamide groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the S=O and N-H bonds of the sulfonamide group would be expected.
Conclusion and Future Directions
While a complete technical profile of this compound is currently unavailable in the public domain, this guide provides a foundational framework based on established chemical principles and data from closely related analogs. For researchers and drug development professionals interested in this molecule, the immediate next steps would involve:
-
De novo Synthesis: Following a logically designed synthetic route, such as the one proposed, to obtain a pure sample of the compound.
-
Full Analytical Characterization: Thoroughly characterizing the synthesized compound using NMR, MS, and IR to confirm its identity.
-
Physicochemical and Biological Evaluation: Once the compound is synthesized and its structure confirmed, its physicochemical properties (e.g., solubility, pKa) and biological activity can be investigated.
This systematic approach will be essential to build a comprehensive understanding of this compound and its potential applications.
References
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
- Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1: 2 mol mol⁻¹) or ChCl/Gly (1.2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. ResearchGate. [Link]
- 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. PubChem. [Link]
- Piperidine-4-sulfonamide | C5H12N2O2S | CID 18351283. PubChem. [Link]
- 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741. PubChem. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-4-sulfonamide | C5H12N2O2S | CID 18351283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of 1-Methylpiperidine-4-sulfonamide
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with unique biological profiles. The molecule 1-Methylpiperidine-4-sulfonamide represents such a hybrid scaffold, integrating two moieties of significant pharmacological relevance: the 1-methylpiperidine ring and a sulfonamide group. The piperidine nucleus is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and interact with a variety of biological targets.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, most famously as the basis for sulfa drugs, the first class of synthetic antimicrobial agents.[2] Beyond their antibacterial prowess, sulfonamides exhibit a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3]
This technical guide provides a comprehensive exploration of the potential biological activities of this compound. Given the limited direct research on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It synthesizes data from structurally related compounds to postulate promising avenues of investigation and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. Our approach is grounded in the principles of causality, ensuring that each proposed experimental step is scientifically justified to build a robust and reliable biological profile of this intriguing compound.
Part 1: Potential as an Antimicrobial Agent
The most immediate and historically validated activity of the sulfonamide moiety is its antibacterial action.[2] Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of folic acid, a vital precursor for DNA synthesis, leading to a bacteriostatic effect.[2] The inclusion of a piperidine ring may enhance cellular uptake or confer activity against specific bacterial strains.[1][4]
Proposed Mechanism of Action: Disruption of Folic Acid Synthesis
The primary hypothesis for the antibacterial activity of this compound is the inhibition of dihydropteroate synthase (DHPS). This mechanism is a well-established paradigm for sulfonamide-based antibiotics.[2]
Caption: Proposed mechanism of antibacterial action via competitive inhibition of DHPS.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The initial step is to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. This provides a quantitative measure of the compound's potency.
Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Culture Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria in appropriate broth overnight at 37°C.[5]
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls. A known antibiotic like sulfamethoxazole can be used as a reference compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Causality behind Experimental Choices:
-
Broad Panel of Bacteria: Testing against both Gram-positive and Gram-negative bacteria is crucial to understand the spectrum of activity, as differences in cell wall structure can affect compound penetration.
-
Standardized Inoculum: Ensures reproducibility and comparability of results across different experiments and laboratories.
-
Reference Compound: Allows for the validation of the assay and provides a benchmark for the potency of the test compound.
Part 2: Potential as an Enzyme Inhibitor
The sulfonamide moiety is a versatile pharmacophore known to inhibit various enzymes beyond DHPS. Carbonic anhydrases (CAs) and Dipeptidyl peptidase-IV (DPP-IV) are two prominent examples where sulfonamide-containing compounds have shown significant inhibitory activity.[3][6][7] The 1-methylpiperidine scaffold can influence selectivity and binding affinity to these enzymes.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3][7] Sulfonamides are classic CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[7]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[7]
-
Prepare a buffer solution (e.g., Tris-HCl) and a solution of the substrate, 4-nitrophenyl acetate (NPA).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the CA enzyme.
-
Pre-incubate the mixture for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide should be used as a reference inhibitor.[7]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. DPP-IV inhibitors are a class of oral antidiabetic drugs.[6][8] Piperazine and piperidine sulfonamides have been explored as potential DPP-IV inhibitors.[6][9]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
-
Reagents:
-
Recombinant human DPP-IV enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl).
-
Sitagliptin as a reference inhibitor.[8]
-
-
Assay Procedure:
-
In a black 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence (excitation ~360 nm, emission ~460 nm) over time.
-
-
Data Analysis:
-
Calculate the reaction velocity from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for screening enzyme inhibitory activity.
Part 3: Potential as a Receptor Modulator
The piperidine scaffold is a key component of many ligands that target G-protein coupled receptors (GPCRs) and ion channels. Specifically, derivatives of piperidine have shown affinity for sigma (σ) receptors and muscarinic acetylcholine receptors.[10][11][12]
Sigma (σ) Receptor Binding
Sigma receptors are unique intracellular proteins implicated in various cellular functions and are targets for the treatment of neurological disorders and cancer.[12] Arylalkylsulfonamide and piperidine-based derivatives have been identified as high-affinity sigma receptor ligands.[10]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membrane homogenates from tissues or cell lines expressing σ1 and σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[10]
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).[12]
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
Summary of Potential Activities and Data
The following table summarizes the proposed investigations and the key data points to be generated.
| Potential Biological Activity | Proposed Target | Primary Experimental Assay | Key Parameter to Measure | Reference Compound |
| Antibacterial | Dihydropteroate Synthase (DHPS) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Sulfamethoxazole |
| Anticancer / Glaucoma | Carbonic Anhydrases (CA) | Spectrophotometric Enzyme Assay | IC50 | Acetazolamide |
| Antidiabetic | Dipeptidyl Peptidase-IV (DPP-IV) | Fluorometric Enzyme Assay | IC50 | Sitagliptin |
| Neuro-modulatory | Sigma (σ) Receptors (σ1, σ2) | Radioligand Binding Assay | Ki (Inhibitory Constant) | Haloperidol |
Conclusion: A Call for Empirical Investigation
This compound is a molecule of considerable untapped potential, strategically positioned at the intersection of two pharmacologically rich scaffolds. Based on extensive analysis of structurally related compounds, we have outlined a clear and logical pathway to explore its potential as an antimicrobial agent, a multi-target enzyme inhibitor, and a modulator of key central nervous system receptors. The experimental protocols detailed in this guide are designed to be robust, reproducible, and self-validating, providing a solid foundation for any research program aimed at elucidating the biological activity of this compound. The true therapeutic value of this compound awaits empirical validation, and it is our hope that this guide will serve as the catalyst for that critical next step in its scientific journey.
References
-
Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]
-
Ates-Alagoz, Z., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488–497. [Link]
-
Jadhav, S., & Patil, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]
-
Waelbroeck, M., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(1), 97–102. [Link]
-
Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. [Link]
-
Al-Majidi, S. M. R., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. De Gruyter. [Link]
-
Russell, M. G. N., et al. (2001). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & Medicinal Chemistry Letters, 11(21), 2843–2846. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
-
de Jonge, M. R., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(15), 5077–5081. [Link]
-
Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(19), 4496. [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1334–1343. [Link]
Sources
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylpiperidine-4-sulfonamide and its Derivatives in Medicinal Chemistry
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Sulfonamide Moiety in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] From the early antibacterial sulfa drugs to modern treatments for a variety of conditions, the sulfonamide moiety has proven to be a versatile scaffold for the development of potent and selective drugs.[1][2][3][4] Its ability to act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, makes it an attractive component in drug design. When incorporated into a piperidine ring, another privileged scaffold in medicinal chemistry, the resulting sulfonamide derivatives exhibit a diverse range of biological activities.[5][6] This guide focuses on the 1-methylpiperidine-4-sulfonamide core, exploring its synthesis, derivatization, and the structure-activity relationships (SAR) of its analogues in various therapeutic areas.
Synthesis of the this compound Core and its Derivatives
The synthesis of N-substituted this compound derivatives typically follows a convergent strategy, involving the preparation of a key intermediate, 1-methylpiperidine-4-sulfonyl chloride, followed by its reaction with a variety of primary or secondary amines.
Synthesis of 1-Methylpiperidine-4-sulfonyl Chloride
The preparation of 1-methylpiperidine-4-sulfonyl chloride is a critical step in the synthesis of its derivatives. While direct sulfonation of 1-methylpiperidine is challenging, a common route involves the conversion of a precursor, such as 1-methylpiperidine-4-thiol or a related sulfonic acid derivative. A general laboratory-scale synthesis can be adapted from established procedures for the synthesis of sulfonyl chlorides from thiols or sulfonic acids.[7]
General Workflow for Sulfonyl Chloride Formation:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1-Methylpiperidine-4-sulfonamide
Introduction: Navigating the Preformulation Landscape of a Novel Sulfonamide
1-Methylpiperidine-4-sulfonamide is a molecule of interest within contemporary drug discovery, merging the well-established sulfonamide pharmacophore with a saturated heterocyclic system. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the critical preformulation parameters of solubility and stability for this compound. For drug development professionals, this document is intended to serve as a foundational resource, blending theoretical principles with actionable experimental protocols to characterize this promising molecule. While specific experimental data for this compound is not extensively published, this guide will leverage established knowledge of the sulfonamide class and piperidine-containing compounds to provide robust scientific direction.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, featuring a basic tertiary amine (the 1-methylpiperidine moiety) and an acidic sulfonamide group, suggests a complex solubility behavior that will be highly dependent on the pH and polarity of the solvent.
Theoretical Solubility Considerations
The presence of both an acidic and a basic center means that this compound is an amphoteric molecule. Its solubility in aqueous media is expected to be lowest at its isoelectric point and increase significantly at pH values above and below this point, where the molecule can exist as a soluble salt. In organic solvents, solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds with the sulfonamide group.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is essential. The following protocol outlines a robust method for quantifying its solubility in a range of relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and pharmaceutical relevance. A recommended starting set is presented in the table below.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
-
Data Reporting: Express solubility in mg/mL and molarity.
Table 1: Predicted and Experimental Solubility of this compound in Various Solvents
| Solvent | Type | Predicted Solubility | Rationale for Prediction |
| 0.1 N HCl | Aqueous (Acidic) | High | Formation of the highly soluble piperidinium hydrochloride salt. |
| Purified Water | Aqueous (Neutral) | Low to Moderate | Zwitterionic character may limit solubility. |
| 0.1 N NaOH | Aqueous (Basic) | Moderate to High | Formation of the soluble sodium salt of the sulfonamide. |
| Methanol | Polar Protic | Moderate | Good hydrogen bonding potential. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but potentially lower due to decreased polarity. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Limited hydrogen bonding capability compared to protic solvents. |
| Dichloromethane | Non-polar | Low | Unlikely to effectively solvate the polar sulfonamide and ionic groups. |
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination of this compound.
Part 2: Stability Profile and Degradation Pathway Analysis
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are a key component of this evaluation.[3][4][5]
Potential Degradation Pathways
Based on the chemistry of the sulfonamide functional group, the following degradation pathways are anticipated:
-
Hydrolysis: The S-N bond in sulfonamides can be susceptible to cleavage under both acidic and basic conditions.[6][7][8] Acid-catalyzed hydrolysis may involve protonation of the amide nitrogen, while base-catalyzed hydrolysis can proceed through nucleophilic attack on the sulfur atom.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond.[9][10][11][12] The presence of photosensitizers can accelerate this process.[10]
-
Thermal Degradation: While generally stable, prolonged exposure to high temperatures can lead to decomposition.[13][14][15][16] The stability of sulfonamides to heat can be influenced by the presence of excipients.
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, potentially leading to the formation of sulfonic acids or other degradation products.
Experimental Protocol: Forced Degradation Studies
-
Stress Conditions: Subject solutions of this compound to a range of stress conditions as outlined in ICH guidelines.
-
Sample Preparation: Prepare solutions of the API in appropriate solvents (e.g., water, methanol/water) at a known concentration.
-
Stress Application:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API and a solution to 80°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Table 2: Forced Degradation Conditions and Expected Observations
| Condition | Reagent/Parameter | Expected Degradation Pathway | Potential Products |
| Acidic | 0.1 N HCl, 60°C | Hydrolysis of S-N bond | 1-Methylpiperidine-4-amine and benzenesulfonic acid derivatives |
| Basic | 0.1 N NaOH, 60°C | Hydrolysis of S-N bond | 1-Methylpiperidine-4-amine and benzenesulfonic acid derivatives |
| Oxidative | 3% H₂O₂, RT | Oxidation of sulfur | Sulfonic acid and other oxidized species |
| Thermal (solid) | 80°C | Decomposition | Various thermal decomposition products |
| Thermal (solution) | 80°C | Accelerated hydrolysis/decomposition | Similar to hydrolysis and thermal (solid) |
| Photolytic | UV/Visible light | Photolytic cleavage of S-N bond | Similar to hydrolysis products |
Diagram 2: Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Part 3: Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[1][2][17][18]
Recommended HPLC Method
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: UV detection at a wavelength of maximum absorbance for the sulfonamide chromophore (typically around 254-270 nm) is recommended.[2] A photodiode array (PDA) detector is highly advantageous for assessing peak purity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Part 4: Excipient Compatibility
During formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients.[19][20] Incompatibility can lead to degradation of the API or undesirable physical changes in the dosage form.
Screening for Incompatibilities
A common approach is to prepare binary mixtures of the API with individual excipients (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH). The samples are then analyzed at regular intervals for the appearance of new degradation products or changes in the physical appearance of the mixture. Differential Scanning Calorimetry (DSC) can also be a useful tool for rapidly screening for potential interactions.[20]
Conclusion
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By employing the outlined theoretical considerations and experimental protocols, researchers and drug development professionals can generate the critical data necessary to advance this molecule through the development pipeline. A thorough understanding of these fundamental physicochemical properties will enable the rational design of a stable and effective pharmaceutical product.
References
- Martin, A. (Ed.). (1993). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences. Lea & Febiger.
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Trans. 2, (4), 578-584. [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. [Master's Thesis, Zhejiang University of Technology]. Globe Thesis. [Link]
-
Kolar, P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(1), 436-443. [Link]
-
Kowalska, G., et al. (2008). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Environmental Toxicology, 23(4), 414-420. [Link]
-
Archontaki, H. A., et al. (1988). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 71(6), 1143-1146. [Link]
-
Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (17), 631-632. [Link]
-
Page, M. I., & Williams, A. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Accounts of Chemical Research, 30(3), 113-120. [Link]
-
Li, K., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances, 5(85), 69591-69599. [Link]
-
Jouyban, A. (2012). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Vitae, 19(1), 93-104. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1010-1016. [Link]
-
Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 61-69. [Link]
-
Chiang, H. M., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11), 123-134. [Link]
-
Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
Cysewska, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-13. [Link]
-
Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 603. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3328. [Link]
-
Cui, E., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 235, 890-899. [Link]
-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824. [Link]
-
Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 487. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]
-
Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-151. [Link]
-
Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Rodriguez-Mozaz, S., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 33, 75-81. [Link]
-
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]
-
Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0299971. [Link]
-
Barbara, A. C., et al. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. The New England Journal of Medicine, 274(23), 1316-1317. [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. globethesis.com [globethesis.com]
- 8. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Review of literature on piperidine-containing sulfonamides
An In-Depth Technical Guide to Piperidine-Containing Sulfonamides: Synthesis, Biological Activity, and Therapeutic Potential
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Two Pharmacophoric Pillars
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Among the most successful and versatile of these structural motifs are the piperidine ring and the sulfonamide group. The piperidine heterocycle is one of the most prevalent nitrogen-containing ring systems in drugs approved by the U.S. FDA, valued for its ability to modulate physicochemical properties such as lipophilicity and solubility, and to enhance pharmacokinetic profiles.[1][2] Its structural rigidity and conformational flexibility allow it to optimally orient substituents for potent interactions with biological targets.[2]
Concurrently, the sulfonamide moiety (-SO₂NH-) is a celebrated pharmacophore that heralded the dawn of the antibiotic age.[3][4] Beyond their foundational role as antibacterial agents, sulfonamides exhibit an astonishingly broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][6] This therapeutic diversity stems from their ability to act as bioisosteres of carboxylic acids or amides and to participate in strong hydrogen bonding interactions with enzyme active sites.[6]
This guide provides a comprehensive review of the literature on piperidine-containing sulfonamides, a class of compounds that leverages the synergistic potential of these two powerful pharmacophores. We will delve into their synthetic strategies, explore their diverse biological activities and mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important chemical class.
Part 1: Synthetic Strategies and Methodologies
The synthesis of piperidine-containing sulfonamides typically involves the formation of a stable amide bond between a sulfonyl group and a nitrogen atom. The most common approach is the reaction of a sulfonyl chloride with a primary or secondary amine on the piperidine ring or a piperidine-containing fragment.
A prevalent synthetic route involves the coupling of various substituted sulfonyl chlorides with an amine-functionalized piperidine, such as 4-(piperidin-1-yl)aniline, often under controlled pH conditions in an aqueous medium.[7] Further derivatization, for instance, through N-alkylation using an electrophile like ethyl iodide in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), allows for the generation of diverse chemical libraries for SAR studies.[7]
Another strategy involves a multi-step process starting from piperidine-4-carboxylic acid. This can include cyclization to form a benzimidazole derivative, protection of the piperidine amine (e.g., with a Boc group), substitution on the benzimidazole nitrogen, deprotection of the piperidine, and a final coupling reaction with the desired sulfonyl chloride.[8]
General Experimental Protocol: Synthesis via Sulfonyl Chloride Coupling
This protocol provides a generalized, self-validating methodology for the synthesis of a piperidine-sulfonamide derivative based on common literature procedures.[7] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(4-(piperidin-1-yl)phenyl)benzenesulfonamide.
Materials:
-
4-(piperidin-1-yl)aniline
-
Benzenesulfonyl chloride
-
Pyridine (acts as a base to neutralize the HCl byproduct)
-
Dichloromethane (DCM) (an inert solvent)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent system)
Step-by-Step Methodology:
-
Reactant Dissolution (Causality: Ensure homogeneity for reaction): Dissolve 1.0 equivalent of 4-(piperidin-1-yl)aniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. This controlled temperature prevents potential side reactions and thermal decomposition.
-
Base Addition (Causality: Activate nucleophile and trap byproduct): Add 1.2 equivalents of pyridine to the solution. Pyridine serves as a mild base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to quench the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Electrophile Addition (Causality: Initiate the coupling reaction): Add a solution of 1.1 equivalents of benzenesulfonyl chloride in DCM dropwise to the stirred mixture over 15-20 minutes. Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of undesired bis-sulfonated byproducts.
-
Reaction Progression (Causality: Allow for completion): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Aqueous Workup (Causality: Remove catalyst and impurities): Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration (Causality: Isolate the crude product): Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Causality: Achieve high purity): Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure sulfonamide product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9] The resulting spectra should be consistent with the target structure, validating the success of the synthesis.
Caption: General workflow for piperidine-sulfonamide synthesis.
Part 2: A Broad Spectrum of Biological Activity
The fusion of the piperidine and sulfonamide moieties has yielded compounds with a wide array of pharmacological applications, targeting diseases from bacterial infections to metabolic disorders.
Antibacterial and Bactericidal Activity
A significant area of research has focused on the antibacterial properties of these compounds.[3] Many piperidine-containing sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][10] By mimicking the natural substrate, p-aminobenzoic acid, these drugs interrupt DNA replication and biosynthesis of key amino acids, thereby halting bacterial growth.[1]
Notably, recent studies have revealed a dual mechanism of action for certain derivatives. In addition to DHPS inhibition, these compounds can irreversibly damage the bacterial cell membrane, leading to a potent bactericidal effect.[10][11] This dual-target approach is a valuable strategy for combating drug resistance. In one study, a novel series of sulfonamide derivatives containing a piperidine moiety showed excellent potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][11]
Caption: Dual mechanism of antibacterial action.
Quantitative Data: In Vitro Antibacterial Potency
The following table summarizes the efficacy of selected piperidine-sulfonamide compounds against plant pathogens, demonstrating their superiority over commercial agents.[1][11]
| Compound ID | Target Pathogen | EC₅₀ (µg/mL)[1][11] | Commercial Agent | EC₅₀ (µg/mL)[1][11] |
| C₄ | Xoo | 2.02 | Bismerthiazol | 42.38 |
| C₄ | Xoo | 2.02 | Thiodiazole Copper | 64.50 |
| Series A | Xoo | 2.65 - 11.83 | Bismerthiazol | 42.38 |
| Series A | Xac | 4.74 - 21.26 | Bismerthiazol | 110.54 |
Antidiabetic Activity
Piperidine-sulfonamide derivatives have emerged as promising agents for the management of Type 2 Diabetes (T2D).[12] A key therapeutic strategy for T2D is the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones responsible for regulating glucose homeostasis. Several synthesized series of these compounds have demonstrated potent DPP-IV inhibition, with one of the most potent compounds exhibiting an IC₅₀ value of 41.17 nM.[12]
Enzyme Inhibition and Neurological Applications
The structural framework of piperidine-sulfonamides is well-suited for targeting various enzymes. Studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[7] They have also been screened for inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[7]
Antiviral Potential
The versatility of the piperidine-sulfonamide scaffold extends to antiviral applications. Research has highlighted its potential in developing inhibitors against dangerous viral infections, including Ebola virus (EBOV), Marburg virus, and SARS-CoV-2.[5] Combining the sulfonamide group with other N-heterocycles and piperidine has been a promising approach for discovering new antiviral leads.[5]
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding how specific structural modifications influence biological activity is paramount for optimizing lead compounds. SAR studies on piperidine-containing sulfonamides have yielded several key insights.
-
Substitution on the Piperidine Nitrogen: In a study on cholinesterase inhibitors, N-ethyl substitution on the piperidine-aniline fragment was found to retard the inhibitory potential, suggesting that an unsubstituted secondary or tertiary amine at that position may be preferable for that specific target.[7]
-
Alkyl Chain Length: For antibacterial agents targeting plant pathogens, the introduction of medium-length alkyl chains to the piperidine moiety was shown to be a successful strategy for discovering highly effective compounds.[1]
-
Aromatic Ring Substitution: The nature and position of substituents on the aryl ring of the sulfonamide portion significantly impact activity.[8] For anti-inflammatory derivatives, compounds containing a phenyl sulfonamide moiety at the piperidine ring showed high inhibition rates ranging from 79.6% to 84.2%.[8]
Caption: Key structure-activity relationship (SAR) points.
Protocol: In Vitro Antibacterial Assay (Turbidimetric Method)
This protocol describes a standard method for determining the antibacterial efficacy (EC₅₀) of test compounds, as cited in the literature.[1]
Objective: To determine the half-maximal effective concentration (EC₅₀) of a piperidine-sulfonamide compound against a bacterial strain (e.g., Xoo).
Principle: Bacterial growth in a liquid medium increases the turbidity of the culture. The inhibitory effect of a compound can be quantified by measuring the optical density (OD) of the culture after a set incubation period.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (Xoo).
-
Nutrient Broth (NB) medium.
-
Sterile 96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at 600 nm.
-
Positive control (commercial bactericide, e.g., Bismerthiazol).
-
Negative control (solvent-only).
Step-by-Step Methodology:
-
Culture Preparation (Causality: Ensure actively growing cells): Inoculate fresh NB medium with the bacterial strain and incubate overnight at 28 °C with shaking to obtain a log-phase culture.
-
Serial Dilution (Causality: Create a dose-response curve): Prepare a series of dilutions of the test compound in NB medium in the wells of a 96-well plate. A typical concentration range might be from 200 µg/mL down to 0.78 µg/mL. Also prepare wells for the positive and negative controls.
-
Inoculation (Causality: Initiate the growth assay): Adjust the overnight bacterial culture with fresh NB medium to a final concentration of approximately 10⁶ CFU/mL. Add an equal volume of this bacterial suspension to each well of the 96-well plate.
-
Incubation (Causality: Allow for bacterial growth and inhibition): Incubate the plate at 28 °C for 24-48 hours.
-
Turbidity Measurement (Self-Validation): Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD value is directly proportional to the bacterial concentration.
-
Data Analysis (Causality: Determine potency): Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that causes 50% inhibition of bacterial growth).
Conclusion and Future Directions
The convergence of the piperidine and sulfonamide scaffolds has created a remarkably fruitful area of medicinal chemistry. The resulting compounds have demonstrated a vast therapeutic potential, with significant activities as antibacterial, antidiabetic, antiviral, and anti-inflammatory agents. The ability of certain derivatives to engage multiple targets simultaneously, such as the dual inhibition of DHPS and disruption of the cell membrane, represents a sophisticated strategy to overcome drug resistance and enhance efficacy.[10]
Future research should focus on several key areas:
-
Target Selectivity: While broad-spectrum activity is beneficial in some contexts, enhancing selectivity for specific microbial enzymes or human protein isoforms is crucial for minimizing off-target effects and improving safety profiles.
-
Pharmacokinetic Optimization: Further exploration of substitutions on the piperidine and aryl sulfonamide rings is needed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, improving oral bioavailability and in vivo stability.[2]
-
Expansion to New Therapeutic Areas: Given their diverse biological activities, these scaffolds should be explored for new applications, such as in oncology and immunology, where sulfonamides have already shown promise.[6]
The piperidine-containing sulfonamides are a testament to the power of molecular hybridization in drug discovery. With a solid foundation of synthetic accessibility and proven biological activity, this class of compounds is poised to remain a cornerstone of therapeutic innovation for years to come.
References
-
National Center for Biotechnology Information.
-
PubMed.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
PubMed.
-
MDPI.
-
ResearchGate.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
SpringerLink.
-
PubMed.
-
Advanced Journal of Chemistry, Section B.
-
Advanced Journal of Chemistry, Section B.
-
ResearchGate.
-
International Journal of Novel Research and Development.
-
Journal of In-vitro In-vivo In-silico Journal.
Sources
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 1-Methylpiperidine-4-sulfonamide in a research lab
An Application Note for the Synthesis of 1-Methylpiperidine-4-sulfonamide
Introduction: Strategic Synthesis of a Key Medicinal Chemistry Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile anchor for pharmacophoric groups. When combined with the sulfonamide functional group—a cornerstone of numerous antibacterial, diuretic, and anticonvulsant drugs—the resulting piperidine sulfonamide motif becomes a highly valuable building block for drug discovery programs.[1][2] this compound, in particular, offers a simple yet potent combination of a tertiary amine, which can be protonated at physiological pH to enhance solubility, and a primary sulfonamide group capable of forming critical hydrogen bond interactions with biological targets.
This document provides a detailed, multi-step protocol for the synthesis of this compound in a research laboratory setting. The presented synthetic route is designed for robustness and scalability, proceeding through stable, characterizable intermediates. The strategy begins with a commercially available, nitrogen-protected piperidine derivative to ensure regioselective functionalization at the C4 position, culminating in the deprotection and N-methylation to yield the final product. Each step is accompanied by a rationale for the chosen reagents and conditions, reflecting a field-proven approach to modern organic synthesis.
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages:
-
Functionalization: Introduction of the sulfonamide group at the C4 position of a protected piperidine ring.
-
Deprotection: Removal of the nitrogen protecting group to liberate the secondary amine.
-
N-Methylation: Installation of the final methyl group on the piperidine nitrogen.
This pathway is illustrated in the workflow diagram below.
Caption: Multi-step synthetic workflow for this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |
| 1-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | Sigma-Aldrich | Starting material. |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Acros Organics | Corrosive, moisture-sensitive. Handle in a fume hood. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Fisher Scientific | Base, stench. Use in a fume hood. |
| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | J.T. Baker | Reagent for nucleophilic substitution. |
| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich | Highly corrosive and toxic. Reacts violently with water. |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | VWR Chemicals | Corrosive. Use with adequate ventilation. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Highly corrosive acid. Handle with extreme care. |
| Formaldehyde (37% solution in H₂O) | CH₂O | 30.03 | EMD Millipore | Toxic and suspected carcinogen. |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Oakwood Chemical | Moisture-sensitive reducing agent. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Solvent. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich | Solvent. |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | Acros Organics | Solvent. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | VWR Chemicals | For workup and precipitation. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For aqueous workup. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Fisher Scientific | Drying agent. |
Experimental Protocol
Part 1: Synthesis of tert-butyl 4-sulfonamidopiperidine-1-carboxylate (Intermediate E)
Step 1.1: Synthesis of 1-Boc-4-(methylsulfonyloxy)piperidine (Mesylate B)
The conversion of a hydroxyl group into a mesylate is a classic strategy to transform it into an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4]
-
To a stirred solution of 1-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (10.4 mL, 74.5 mmol).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (4.6 mL, 59.6 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 100 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a white solid or pale oil, which is used directly in the next step without further purification.
Step 1.2 & 1.3: One-Pot Conversion to tert-butyl 4-sulfonamidopiperidine-1-carboxylate (E)
This sequence involves a nucleophilic substitution with sulfite followed by conversion to the sulfonyl chloride and subsequent amination. While a multi-step process, it can often be streamlined. For clarity, a stepwise protocol is presented.
(Note: The following represents a standard approach. Direct conversion from amine to primary sulfonamide is challenging; this route via a sulfonic acid intermediate is more reliable.)
Step 1.2a: Synthesis of Sodium 1-Boc-piperidine-4-sulfonate (C)
-
Dissolve the crude mesylate (Intermediate B, ~49.7 mmol) in a mixture of isopropanol (150 mL) and water (50 mL).
-
Add sodium sulfite (12.5 g, 99.4 mmol) to the solution.
-
Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the isopropanol.
-
The resulting aqueous slurry containing the sodium sulfonate salt is used directly or can be isolated by filtration if it precipitates upon cooling.
Step 1.2b & 1.3: Conversion to Sulfonamide (E)
The transformation of a sulfonic acid or its salt into a sulfonamide proceeds via an activated sulfonyl chloride intermediate.[5]
-
To the crude aqueous solution of sodium sulfonate (Intermediate C), cool to 0 °C and cautiously acidify to pH ~1 with concentrated HCl. This step is often bypassed by directly moving to the chlorination step.
-
Caution: The following step should be performed in a well-ventilated fume hood. To a flask containing thionyl chloride (10.8 mL, 149 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL), add the crude sulfonate intermediate portion-wise under anhydrous conditions (if isolated) or after extraction and drying of the sulfonic acid. Alternatively, suspend the crude sodium sulfonate in anhydrous DCM and add oxalyl chloride (6.5 mL, 74.5 mmol) and catalytic DMF.
-
Stir the mixture at room temperature for 2-4 hours, then gently heat to 40 °C for 1 hour to ensure complete conversion to the sulfonyl chloride (Intermediate D).
-
Cool the reaction mixture and concentrate in vacuo to remove excess thionyl chloride. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal.
-
Dissolve the resulting crude sulfonyl chloride residue in anhydrous THF (150 mL) and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide (28%, ~50 mL) dropwise. A white precipitate will form.
-
Stir vigorously at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to give the crude tert-butyl 4-sulfonamidopiperidine-1-carboxylate (E). Purify by silica gel chromatography if necessary.
Part 2: Synthesis of Piperidine-4-sulfonamide (Intermediate F)
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, efficiently removed under acidic conditions.
-
Dissolve the crude Intermediate E (~40 mmol) in DCM (100 mL).
-
Add trifluoroacetic acid (TFA, 30 mL, 400 mmol) slowly at room temperature.
-
Stir the solution for 2-3 hours. Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH >10 by the slow addition of 2 M NaOH or by adding solid K₂CO₃.
-
Extract the aqueous layer with a polar solvent system like 10% isopropanol in chloroform (5 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Piperidine-4-sulfonamide (F), often as a solid or viscous oil.
Part 3: Synthesis of this compound (Final Product G)
Reductive amination is a highly efficient and common method for the N-alkylation of amines. The use of sodium triacetoxyborohydride allows for a one-pot reaction with aldehydes.
-
To a solution of Piperidine-4-sulfonamide (Intermediate F, 5.0 g, 30.4 mmol) in 1,2-dichloroethane (DCE, 150 mL), add aqueous formaldehyde (37%, 2.5 mL, 33.5 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 8.4 g, 39.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (100 mL).
-
Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a DCM/Methanol/NH₄OH gradient) or by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group and the correct arrangement of protons on the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺ for C₆H₁₄N₂O₂S ≈ 179.08).
-
Infrared Spectroscopy (IR): To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide (~1330 and 1150 cm⁻¹) and the N-H stretches (~3350 and 3250 cm⁻¹).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all steps involving volatile, corrosive, or toxic reagents (Methanesulfonyl chloride, Thionyl Chloride, TFA, Formaldehyde, DCM, DCE) in a certified chemical fume hood.
-
Reactive Reagents: Thionyl chloride reacts violently with water and protic solvents. Methanesulfonyl chloride is corrosive and a lachrymator. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Saleh, I., Al-Kamali, A. S., Al-Ghorbani, M., Shaik, M. R., & Ali, A. M. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. [Link]
-
Singh, S., Singh, P., & Kumar, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]
-
Liu, J., et al. (2021). Condition optimizations of sulfonamide formation using piperidine hydrochloride. ResearchGate. [Link]
-
Various Authors. Sulfonamide derivatives of piperidine. ResearchGate. [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Inventor: Wang, Y. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PrepChem. (2023). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. [Link]
- Inventor: Wang, Y. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Inventor: Li, J. (2018). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
National Center for Biotechnology Information. (2024). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database. [Link]
-
Bowser, J. R., & Williams, P. J. (2012). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
Sources
- 1. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 1-Methylpiperidine-4-sulfonamide: A Detailed Guide to Post-Synthesis Workup
This comprehensive application note provides detailed protocols and technical insights for the purification of 1-Methylpiperidine-4-sulfonamide, a crucial building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field who require a high degree of purity for their synthesized compounds. We will delve into the rationale behind various purification techniques, offering step-by-step instructions for recrystallization, column chromatography, and acid-base extraction, tailored to the unique chemical properties of this molecule.
Understanding the Molecule and Potential Impurities
This compound possesses a tertiary amine within the piperidine ring and a sulfonamide functional group. This dual functionality dictates its solubility and reactivity, making it a polar and basic compound. A likely synthetic route to this molecule involves the reaction of 4-amino-1-methylpiperidine with a suitable sulfonylating agent, such as sulfamoyl chloride or a related reagent.
Based on this common synthetic pathway, potential impurities may include:
-
Unreacted Starting Materials: Residual 4-amino-1-methylpiperidine.
-
By-products: Hydrolysis products of the sulfonylating agent (e.g., sulfonic acids), and potential side-products from the reaction.
-
Reagents and Solvents: Excess base (if used in the reaction), and residual reaction solvents.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Strategies: A Multi-pronged Approach
Due to the compound's polarity and basicity, a single purification method may not be sufficient to achieve the desired level of purity. Therefore, a combination of techniques is often employed. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Purification Method | Principle | Advantages | Disadvantages | Typical Recovery | Achievable Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield highly pure crystalline material. | Requires a suitable solvent, risk of "oiling out," potential for low recovery if the compound is highly soluble. | 60-90% | >99% |
| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, potential for product loss on the column. | 50-80% | >99.5% |
| Acid-Base Extraction | Separation based on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values. | Excellent for removing acidic or basic impurities, relatively quick and simple. | Not effective for removing neutral impurities, can be emulsion-prone. | 80-95% | Dependent on impurity profile |
Experimental Protocols
Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the molecule, polar solvents are a good starting point.
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents include ethanol, isopropanol, methanol, water, and mixtures thereof (e.g., ethanol/water).
-
If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath.
-
A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
General Recrystallization Protocol (Example with Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. Use pre-heated glassware to prevent premature crystallization.[1]
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent.[1] To remedy this, try using a larger volume of solvent, a different solvent system, or a preliminary purification step like column chromatography.[1]
-
No Crystal Formation: This can occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal to induce crystallization.[1]
Diagram of the Recrystallization Workflow:
Caption: General workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[2] For a polar and basic compound like this compound, special considerations are necessary to prevent peak tailing and poor separation on a standard silica gel column.
Protocol for Normal-Phase Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC):
-
Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system.
-
Start with a relatively non-polar eluent and gradually increase the polarity. A common solvent system for polar amines is dichloromethane (DCM) and methanol (MeOH).
-
To prevent streaking due to the basicity of the piperidine nitrogen, add a small amount of a basic modifier to the mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide.
-
The ideal mobile phase should give the target compound an Rf value of 0.2-0.4 on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Start with the less polar mobile phase determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Acid-Base Extraction
This technique exploits the basicity of the 1-methylpiperidine nitrogen to separate it from acidic and neutral impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude this compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10).
-
The free base of this compound will precipitate out if it is a solid or can be extracted back into an organic solvent.
-
Extract the basified aqueous layer with several portions of an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Diagram of the Acid-Base Extraction Logic:
Caption: Logical flow of an acid-base extraction for purifying this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or trifluoroacetic acid, is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
Conclusion
The purification of this compound requires a thoughtful approach that considers its unique chemical properties. By employing a combination of recrystallization, column chromatography, and/or acid-base extraction, researchers can achieve the high degree of purity necessary for downstream applications in drug discovery and development. The protocols provided in this application note serve as a robust starting point, and optimization of these methods will ensure the highest quality of the final compound.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
What Is Column Chromatography? Principles and Protocols. Technology Networks. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health. Available at: [Link]
Sources
Application Notes and Protocols for the Comprehensive Characterization of 1-Methylpiperidine-4-sulfonamide
Foreword: A Modern Approach to Analytical Characterization
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This document provides a detailed guide to the analytical methodologies for 1-Methylpiperidine-4-sulfonamide, a molecule of interest within contemporary drug discovery pipelines. Our approach transcends a simple recitation of protocols; it is a narrative grounded in the principles of analytical science, designed to empower researchers, scientists, and drug development professionals with the rationale behind the methods. We will explore the "why" behind the "how," ensuring a deep and applicable understanding of the characterization process. This guide is built upon the foundational pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding, referencing established pharmacopoeial standards and regulatory guidance.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physicochemical properties is the bedrock of analytical method development. These properties dictate choices in sample preparation, chromatographic conditions, and spectroscopic analysis. This compound is typically handled as its hydrochloride salt to enhance its stability and aqueous solubility.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 1311318-40-7 | [1] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [1] |
| Molecular Weight | 214.71 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water; soluble in methanol. | General knowledge for similar small molecule hydrochlorides |
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of separating and quantifying this compound from process-related impurities and degradation products. The choice of technique is dictated by the analyte's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally preferred for its robustness and wide applicability.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a versatile starting point, offering excellent hydrophobic retention for a broad range of molecules.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention. The buffer controls the ionization state of the analyte and any acidic or basic impurities, which is critical for consistent retention and peak shape. A phosphate buffer is a common choice due to its buffering capacity in the acidic to neutral pH range.
-
Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often necessary to achieve adequate sensitivity.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | Buffers the mobile phase to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |
| Gradient | 80% A / 20% B to 40% A / 60% B over 15 minutes | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection | UV at 210 nm | Provides sensitivity for compounds with limited chromophores. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Standard Preparation | Prepare a stock solution of this compound hydrochloride in the initial mobile phase composition at a concentration of 1 mg/mL. Further dilute to create working standards. | |
| Sample Preparation | Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL. |
System Suitability: Before sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. This is achieved by injecting a standard solution multiple times and evaluating key parameters, as outlined in USP General Chapter <621> and European Pharmacopoeia chapter 2.2.46.[2][3][4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
| Theoretical Plates (N) | ≥ 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis and Impurity Identification
For the detection of trace-level impurities and for definitive identification, coupling liquid chromatography with mass spectrometry is a powerful technique.
Causality of Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like this compound, which can be readily ionized in solution. Positive ion mode is typically used for molecules containing basic nitrogen atoms.
-
Mass Analyzer: A triple quadrupole mass spectrometer allows for highly selective and sensitive analysis using Selected Reaction Monitoring (SRM). For structural elucidation of unknown impurities, a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap) is invaluable.
Experimental Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis of this compound.
Detailed LC-MS/MS Protocol (for Quantification):
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC offers higher resolution and faster analysis times. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A shorter column with smaller particles is suitable for fast LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A volatile organic modifier. |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient for fast screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Suitable for the ionization of basic amines. |
| MS/MS Transitions | Precursor ion (MH⁺) → Product ion(s) | Specific transitions should be determined by direct infusion of a standard solution. |
| Collision Energy | Optimized for each transition | To achieve the most abundant and stable fragment ions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While this compound itself is not suitable for GC analysis due to its low volatility and thermal lability, GC-MS is an essential tool for the analysis of volatile and semi-volatile process-related impurities, such as residual solvents or starting materials. For certain sulfonamides, derivatization can be employed to increase volatility for GC-MS analysis.[6]
Causality of Experimental Choices:
-
Derivatization: For the analysis of the parent compound, derivatization would be necessary. A common approach for sulfonamides is methylation with diazomethane followed by acylation.[6] However, this is often complex and may not be necessary if a suitable LC-MS method is available.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good general-purpose column for a wide range of organic molecules.
-
Injection: A split injection is typically used for the analysis of bulk samples to avoid overloading the column.
Detailed GC-MS Protocol (for Volatile Impurities):
| Parameter | Recommended Condition | Rationale |
| GC System | Gas chromatograph with a mass selective detector | Standard instrumentation for volatile impurity analysis. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile column for a broad range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate a range of volatile compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Ion Source Temp. | 230 °C | A standard ion source temperature. |
| Mass Range | m/z 40-450 | A wide enough range to detect common solvents and starting materials. |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 10-20 mg/mL. |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide orthogonal information to chromatography and are indispensable for the definitive identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The protons adjacent to the nitrogen will be deshielded and appear at a lower field.
-
N-Methyl Protons: A singlet at approximately 2.2-2.8 ppm.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O, typically appearing downfield.
Expected ¹³C NMR Spectral Features:
-
Piperidine Ring Carbons: Signals in the aliphatic region (approximately 20-60 ppm). The carbons attached to the nitrogen will be deshielded.
-
N-Methyl Carbon: A signal at approximately 40-50 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that is excellent for identity confirmation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H (sulfonamide) | Symmetric and asymmetric stretching |
| 2950-2800 | C-H (aliphatic) | Stretching |
| 1350-1310 | S=O (sulfonamide) | Asymmetric stretching |
| 1160-1130 | S=O (sulfonamide) | Symmetric stretching |
| 950-900 | S-N (sulfonamide) | Stretching |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[7] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]
Validation Workflow
Caption: Key parameters to be evaluated during analytical method validation according to ICH Q2(R2) guidelines.
Summary of Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the analysis of placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques. This guide has provided a framework for developing and implementing robust analytical methods, grounded in scientific principles and aligned with regulatory expectations. By understanding the causality behind the experimental choices and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data, which is essential for the successful advancement of pharmaceutical development programs.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]
-
European Pharmacopoeia 6.0. 2.2.46. Chromatographic separation techniques. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Pharmacopoeia 7.0. 2.2.46. Chromatographic separation techniques. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]
-
CONICET. Spectral Assignments and Reference Data. [Link]
-
ResearchGate. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. [Link]
-
UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. [Link]
-
Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. [Link]
-
ResearchGate. RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... [Link]
-
Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
-
SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]
-
PubChem. N-Methylpiperidine. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
LabRulez LCMS. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. [Link]
-
RJPN. FTIR INTERPRETATION OF DRUGS. [Link]
-
ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. [Link]
-
PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]
-
PubChem. 1-Methylpiperidine-4-carboxylic acid. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
Sources
- 1. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Update: European Pharmacopeia EP 2.2.46 [phenomenex.com]
- 5. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Assays to Characterize the Biological Activity of 1-Methylpiperidine-4-sulfonamide
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2] 1-Methylpiperidine-4-sulfonamide is a synthetic compound featuring this critical pharmacophore. Its biological effects are not immediately obvious from its structure alone and require empirical investigation. This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a primary screening cascade for this compound. We present robust, validated in vitro protocols for assessing its potential activity against three high-probability target classes for sulfonamide-containing molecules: Carbonic Anhydrases (CAs), Histone Deacetylases (HDACs), and bacterial Dihydropteroate Synthase (DHPS) via whole-cell antimicrobial assays. For each assay, we detail the scientific rationale, step-by-step protocols, data analysis, and interpretation, enabling a comprehensive preliminary biological profile of this compound.
Introduction and Rationale
The sulfonamide moiety (-SO₂NH₂) is a "privileged scaffold" in drug discovery, renowned for its role in the first synthetic antibiotics.[2][3] These initial drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] However, the utility of this functional group extends far beyond antimicrobial activity. By acting as a structural mimic or a key binding element, particularly for metal-containing enzymes, sulfonamides have been successfully developed as inhibitors of carbonic anhydrases, histone deacetylases, proteases, and as modulators of various other cellular targets.[1][3][5]
Given this versatility, a systematic in vitro screening approach is essential to elucidate the biological activity of a novel compound like this compound. This guide proposes a tiered screening strategy focusing on the most empirically validated targets for this chemical class.
Screening Strategy Overview:
-
Carbonic Anhydrase (CA) Inhibition: CAs are zinc-containing metalloenzymes.[6] The sulfonamide group is a classic zinc-binding moiety, making CAs a primary target class for any novel sulfonamide compound.[1]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are also typically zinc-dependent enzymes that play a critical role in epigenetic regulation.[7][8] Their inhibition is a key strategy in oncology, and certain sulfonamides have shown potent HDAC inhibitory activity.
-
Antimicrobial Activity: To honor the historical role of sulfonamides, a functional, whole-cell assay to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains will assess its potential as an antibacterial agent targeting the folate pathway.[9][10]
This structured approach allows for an efficient and cost-effective initial characterization, guiding future, more focused research efforts.
Compound Handling and Preparation
Proper handling of the test compound is fundamental to generating reliable and reproducible data.
-
Solubility Testing: Before preparing a stock solution, assess the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Scientist's Note (Trustworthiness): The final concentration of DMSO in the assay well should be kept to a minimum, typically ≤0.5%, as higher concentrations can affect enzyme activity and cell viability. Always run a "vehicle control" containing the same final concentration of DMSO as the test wells to account for any solvent effects.
Assay Protocol: Carbonic Anhydrase (CA) Inhibition
3.1. Rationale and Assay Principle
Carbonic Anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[11][12] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[6] This assay leverages the esterase activity of CAs. The enzyme hydrolyzes the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified by measuring the increase in absorbance at 405 nm.[6] An inhibitor will reduce the rate of this reaction.
3.2. Experimental Workflow Diagram
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
3.3. Detailed Step-by-Step Protocol
Materials:
-
Human or Bovine Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (Positive Control Inhibitor)[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO and/or Acetonitrile
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Reagent Preparation:
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution (e.g., 0.1 mg/mL): Immediately before use, dilute the CA stock solution in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock (30 mM): Dissolve p-NPA in acetonitrile. Prepare fresh daily.
-
Substrate Working Solution (3 mM): Dilute the Substrate Stock 1:10 in Assay Buffer immediately before use.
-
Compound Plates: Perform serial dilutions of this compound and Acetazolamide in DMSO, then dilute further in Assay Buffer to create working solutions at 10x the final desired concentration.
Assay Procedure: All steps are performed at room temperature unless specified. Perform all measurements in triplicate.
-
Plate Setup: Add reagents to the 96-well plate in the following order for a final volume of 200 µL:
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Vehicle Control (100% Activity): 160 µL Assay Buffer + 20 µL of 10x DMSO vehicle
-
Positive Control: 160 µL Assay Buffer + 20 µL of 10x Acetazolamide dilutions
-
Test Compound: 160 µL Assay Buffer + 20 µL of 10x this compound dilutions
-
-
Add Enzyme: Add 20 µL of CA Working Solution to all wells except the Blanks.
-
Pre-incubation: Incubate the plate for 15 minutes.
-
Scientist's Note (Expertise): This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started, ensuring a more accurate measurement of inhibition.
-
-
Initiate Reaction: Add 20 µL of Substrate Working Solution to all wells, including the Blanks.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.
3.4. Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation:
| Compound | Target | IC₅₀ (µM) [95% CI] |
| This compound | CA-II | [Experimental Value] |
| Acetazolamide (Control) | CA-II | 0.012 [0.010-0.015] |
Assay Protocol: Histone Deacetylase (HDAC) Inhibition
4.1. Rationale and Assay Principle
HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[7][8] Aberrant HDAC activity is linked to cancer and other diseases, making them important therapeutic targets.[7] This protocol describes a homogeneous, luminescence-based assay (e.g., HDAC-Glo™ I/II) that is well-suited for high-throughput screening.[14] The assay utilizes a cell-permeable, acetylated peptide substrate. Upon deacetylation by an HDAC enzyme, the substrate can be cleaved by a developer reagent, releasing aminoluciferin, which is then consumed by luciferase to produce a quantifiable light signal.[14] A potent inhibitor will block deacetylation, resulting in a low luminescent signal.
4.2. Signaling Pathway Diagram
Caption: Role of HDACs in chromatin remodeling and gene silencing.
4.3. Detailed Step-by-Step Protocol
Materials:
-
HDAC-Glo™ I/II Assay Kit (Promega) or similar fluorometric/luminescent kit[14][15]
-
Recombinant human HDAC1 enzyme (for biochemical assay) or a suitable cell line (e.g., HeLa or HCT116 for cell-based assay)
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor
-
White, opaque, flat-bottom 96-well plates (for luminescence)
-
Luminometer
Reagent Preparation:
-
Reconstitute Reagents: Prepare the HDAC-Glo™ I/II substrate and developer reagent according to the manufacturer's protocol.
-
Enzyme/Cell Preparation:
-
Biochemical Assay: Dilute the recombinant HDAC enzyme to a working concentration in the appropriate assay buffer.
-
Cell-Based Assay: Plate cells at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Plates: Prepare 5x or 10x working solutions of the test compound and positive control by diluting the DMSO stock in the appropriate assay buffer or cell culture medium.
Assay Procedure (Cell-Based Example):
-
Compound Addition: Remove the culture medium from the plated cells and add the compound working solutions (e.g., 50 µL per well). Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for a defined period (e.g., 2-6 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Prepare the HDAC-Glo™ I/II reagent by mixing the substrate and developer. Add an equal volume (e.g., 50 µL) to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 15-45 minutes, protected from light.
-
Scientist's Note (Expertise): This incubation allows for the coupled enzymatic reactions (deacetylation, cleavage, and light production) to proceed to a stable endpoint. The signal is typically stable for several hours.[14]
-
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 seconds per well.
4.4. Data Analysis and Interpretation
-
Calculate Percent Inhibition: The luminescent signal is inversely proportional to HDAC activity. Use the following formula: % Inhibition = (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) * 100 (Signal_background can be from a no-cell control or a well with a saturating concentration of a potent inhibitor like TSA).
-
Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a 4PL curve to determine the IC₅₀ value.
Example Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) [95% CI] |
| This compound | HDAC I/II | Cell-Based | [Experimental Value] |
| SAHA (Vorinostat) (Control) | HDAC I/II | Cell-Based | 0.095 [0.08-0.11] |
Assay Protocol: Antimicrobial Susceptibility Testing
5.1. Rationale and Assay Principle
The foundational activity of sulfonamides is the inhibition of bacterial growth by targeting the folic acid synthesis pathway.[4] A whole-cell bacterial growth assay is the most direct way to assess this functional outcome. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This protocol uses the broth microdilution method, a standard technique for determining MIC values.
5.2. Bacterial Folic Acid Synthesis Pathway Diagram
Caption: Bacterial folic acid pathway and the site of sulfonamide inhibition.
5.3. Detailed Step-by-Step Protocol
Materials:
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 25923, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfamethoxazole or another standard sulfonamide antibiotic (Positive Control)
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer or dedicated plate reader for measuring optical density at 600 nm (OD₆₀₀)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard. b. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this culture in fresh CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation in Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated stock of the test compound (e.g., 256 µg/mL) to the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the OD₆₀₀ of the plate (growth is indicated by an increase in OD).
5.4. Data Analysis and Interpretation
The result is reported directly as the MIC value. A lower MIC value indicates higher potency. The activity can be benchmarked against the positive control antibiotic.
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] |
| Sulfamethoxazole (Control) | 8 | 16 |
Summary and Future Directions
This application note outlines a primary in vitro screening cascade to characterize the biological activity of this compound. By systematically evaluating its inhibitory potential against carbonic anhydrases, histone deacetylases, and its functional antimicrobial activity, researchers can build a robust foundational dataset.
Positive results in any of these assays should be followed by more detailed studies:
-
If CA activity is observed: Screen against a panel of CA isoforms (e.g., CA I, IV, IX, XII) to determine selectivity.
-
If HDAC activity is observed: Profile against different HDAC classes and isoforms to understand the selectivity profile.
-
If antimicrobial activity is observed: Perform time-kill assays to determine if the compound is bacteriostatic or bactericidal and test against a broader panel of clinical isolates, including resistant strains.
The data generated from these initial assays will be invaluable in guiding the subsequent stages of drug discovery and development for this compound.
References
- Khalaf Husam S. et al. (2015). One sulfonamide antibiotic is sulfanilamide.
- BenchChem (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- National Center for Biotechnology Information (NCBI). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central.
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Creative Biolabs. Histone Deacetylase (HDAC) Panel Screening Service.
- P. Lavanya et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- MSD Manual Professional Edition. Sulfonamides. MSD Manuals.
- Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1). Cayman Chemical.
- EpigenTek. Histone Deacetylase (HDAC) Assay. EpigenTek.
- Promega Corpor
- F. Qureshi et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
- Wikipedia. Sulfonamide (medicine). Wikipedia.
- S. Kumar et al. (2024). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Environmental Science and Pollution Research.
- Abcam. Carbonic Anhydrase 1 (CA1) Inhibitor Screening Kit Protocol Book. Abcam.
- J. C. Koch & V. Weis (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
- A. Gondim et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- BenchChem (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem.
- J. Hu et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbonic Anhydrase Activity Assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 15. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Strategic Development of 1-Methylpiperidine-4-sulfonamide Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Rationale for Analog Development
The 1-methylpiperidine-4-sulfonamide scaffold represents a privileged structure in medicinal chemistry. The piperidine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn influences pharmacokinetic profiles.[1][2] The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of engaging in critical interactions with biological targets.[3][4] Compounds incorporating these fragments have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[4][5]
Structure-Activity Relationship (SAR) analysis is a foundational pillar of modern drug discovery. It involves the systematic modification of a hit or lead compound's chemical structure to understand which functional groups and structural features are essential for its biological activity.[6][7] By developing and testing a carefully designed library of analogs, researchers can build a comprehensive model of the pharmacophore, guiding the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][8]
This guide provides a detailed framework for the strategic design, synthesis, and evaluation of analogs based on the this compound core. The objective is to elucidate the SAR for a hypothetical biological target, thereby enabling the rational design of more potent and drug-like candidates. We will detail the strategic considerations for analog design, provide robust synthetic protocols, and outline the essential biochemical and ADME/Tox assays required for a thorough evaluation.
Strategic Design of Analogs
The design of an analog library for SAR studies should be systematic, exploring modifications at key positions of the parent molecule. For this compound, we can dissect the structure into three primary regions for modification.
Diagram 1: Key Regions for SAR Exploration
Caption: Strategic dissection of the parent scaffold for analog development.
Region A: The N-Methyl Group
The N-methyl group on the piperidine nitrogen imparts a basic character (pKa) and influences the overall lipophilicity of the molecule. Modifications here can probe the importance of this basicity and the steric tolerance in the binding pocket.
-
Homologation: Replace the methyl group with ethyl, propyl, or isopropyl groups to explore steric bulk.
-
Bioisosteric Replacement: Substitute with small cyclic groups like cyclopropylmethyl to introduce conformational rigidity.
-
Removal/Replacement of Basicity: Synthesize the N-H (des-methyl) analog to assess the role of the basic nitrogen. Acylation of the N-H analog can yield neutral amides, removing the basic center entirely.
Region B: The Piperidine Ring
The piperidine ring acts as a central scaffold. Its conformation and substitution pattern can be critical for orienting the other functional groups correctly.[9]
-
Ring Conformation: Introduce substituents on the piperidine ring (e.g., methyl groups at the 2- or 3-position) to lock the ring into specific chair conformations.
-
Bioisosteric Replacement: Replace the piperidine with other saturated heterocycles like pyrrolidine or morpholine to alter ring size, basicity, and polarity.[10]
-
Spirocyclic Analogs: Introducing spirocyclic systems can enhance metabolic stability and explore new vectors into the binding pocket.[1]
Region C: The Sulfonamide Moiety
The primary sulfonamide (-SO₂NH₂) is a key hydrogen-bonding group. Its modification is crucial for understanding target engagement.[11][12]
-
N-Substitution: Synthesize secondary (R-NH-SO₂-) and tertiary (R₂N-SO₂-) sulfonamides. Substituting the sulfonamide nitrogen with small alkyl or aryl groups can probe for additional binding pockets and modulate acidity.[13][14]
-
Bioisosteres: Replace the sulfonamide group with bioisosteric alternatives like a carboxamide or a reversed sulfonamide to evaluate the geometric and electronic requirements of the target.
Synthetic Protocols
The following protocols provide robust, step-by-step methods for synthesizing the core scaffold and key analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of sulfonamide analogs.
Protocol 3.1: Synthesis of 1-Methylpiperidine-4-sulfonyl chloride
This key intermediate is the branching point for creating various sulfonamide analogs. The synthesis starts from the commercially available 1-methyl-4-piperidone.[15]
Step 1: Preparation of Sodium 1-methylpiperidine-4-sulfonate
-
To a stirred solution of sodium sulfite (1.2 eq) in water, add 1-methyl-4-piperidone (1.0 eq) at room temperature.[16]
-
Heat the mixture to 60 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude sodium sulfonate salt. This is typically used in the next step without further purification.
Step 2: Chlorination to form 1-Methylpiperidine-4-sulfonyl chloride
-
CAUTION: This reaction involves thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and should be performed with extreme care under an inert atmosphere (N₂ or Ar).
-
Suspend the crude sodium 1-methylpiperidine-4-sulfonate (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) or PCl₅ (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Protocol 3.2: General Procedure for Sulfonamide Analog Synthesis
This protocol describes the amination of the sulfonyl chloride intermediate to generate the final products.[17][18]
-
Dissolve the crude 1-methylpiperidine-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add the desired amine (e.g., ammonium hydroxide for the primary sulfonamide, or a primary/secondary amine for substituted analogs) (2.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (to remove excess amine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide analog.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Biological Evaluation and Data Interpretation
A tiered approach to biological evaluation is recommended to efficiently build the SAR.
Protocol 4.1: Primary Biochemical Assay
The initial screen should be a robust, high-throughput biochemical assay that directly measures the interaction of the compound with the target.[8][19]
Example: A Fluorescence Polarization (FP) Binding Assay
-
Principle: This assay measures the binding of your synthesized analogs to a target protein by monitoring the displacement of a fluorescently labeled probe ligand.
-
Reagents:
-
Purified target protein.
-
Fluorescently labeled probe ligand.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Synthesized analogs dissolved in DMSO.
-
-
Procedure:
-
In a 384-well microplate, add the target protein and fluorescent probe to the assay buffer to a final volume of 10 µL.
-
Add 100 nL of the test compound from a dose-response plate (e.g., 11-point, 3-fold serial dilution starting from 100 µM).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (probe only) and negative (probe + excess unlabeled ligand) controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
-
Secondary Assays and ADME/Tox Profiling
Promising compounds from the primary screen (e.g., IC₅₀ < 1 µM) should be advanced to secondary and ADME/Tox profiling to assess their broader drug-like properties.[20][21][22]
Table 1: Recommended Tiered Assay Cascade
| Assay Tier | Assay Type | Purpose | Key Parameters |
| Tier 1: Primary | Biochemical Binding Assay (e.g., FP) | Determine direct target engagement and potency. | IC₅₀ / Kᵢ |
| Tier 2: Secondary | Cell-Based Functional Assay | Confirm activity in a cellular context. | EC₅₀ / Potency |
| Tier 2: Secondary | Target Selectivity Panel | Assess off-target activity against related proteins. | IC₅₀ at off-targets |
| Tier 3: ADME/Tox | Metabolic Stability (Microsomes/Hepatocytes) | Evaluate metabolic liability.[23] | Half-life (t½), Intrinsic Clearance (CLᵢₙₜ) |
| Tier 3: ADME/Tox | Caco-2 Permeability | Predict intestinal absorption.[21] | Apparent Permeability (Pₐₚₚ) |
| Tier 3: ADME/Tox | hERG Inhibition Assay | Assess risk of cardiac toxicity. | IC₅₀ |
| Tier 3: ADME/Tox | General Cytotoxicity Assay | Evaluate baseline cell toxicity.[20] | CC₅₀ |
Interpreting the SAR Data
Table 2: Hypothetical SAR Data for this compound Analogs
| Analog ID | Modification (vs. Parent) | Region | Target IC₅₀ (nM) | Metabolic Stability (t½, min) |
| PARENT-01 | (None) | - | 150 | 25 |
| AN-A01 | N-Ethyl | A | 220 | 20 |
| AN-A02 | N-H (des-methyl) | A | >10,000 | 45 |
| AN-B01 | Pyrrolidine Ring | B | 850 | 35 |
| AN-C01 | -SO₂NH(CH₃) | C | 75 | < 5 |
| AN-C02 | -SO₂N(CH₃)₂ | C | 950 | > 60 |
Interpretation of Hypothetical Data:
-
Region A: The N-H analog (AN-A02) is inactive, suggesting the basic nitrogen is critical for activity, possibly forming a key salt bridge with the target. Increasing alkyl size (AN-A01) is slightly detrimental.
-
Region B: Replacing the piperidine with a smaller pyrrolidine ring (AN-B01) reduces potency, indicating that the six-membered ring scaffold is optimal.
-
Region C: Mono-methylation of the sulfonamide nitrogen (AN-C01) improves potency, suggesting a nearby hydrophobic pocket. However, it drastically reduces metabolic stability. Di-methylation (AN-C02) hurts potency but significantly improves stability, likely by blocking a site of metabolism. This highlights a common trade-off that requires careful optimization.
Conclusion
This guide outlines a comprehensive and systematic approach to the development of analogs of this compound for SAR studies. By combining rational analog design with robust synthetic protocols and a tiered biological evaluation strategy, researchers can efficiently map the pharmacophore of the scaffold. The resulting SAR data provides invaluable insights, enabling the data-driven optimization of lead compounds towards potent, selective, and safe clinical candidates.
References
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Symeres. (n.d.). In Vitro ADME-tox Services. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Medicinal Chemistry. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry elaborations to improve piperidine based PLpro.... Retrieved from [Link]
-
Lima, T. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]
-
Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Retrieved from [Link]
-
PubMed. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
-
Mondal, J., & Shaikh, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Bawa, S., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.... Retrieved from [Link]
-
Adedirin, O., et al. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Retrieved from [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Gavrilov, N., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. Retrieved from [Link]
-
Scribd. (n.d.). N-Substituted Sulfonamide Synthesis. Retrieved from [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Wassermann, A. M., et al. (2013). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. Journal of Chemical Information and Modeling. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Automated structure–activity relationship mining: connecting chemical structure to biological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 13. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 16. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scribd.com [scribd.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. cellgs.com [cellgs.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. symeres.com [symeres.com]
High-Throughput Screening of 1-Methylpiperidine-4-sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The sulfonamide functional group, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents since its initial discovery.[1] While first recognized for their antibacterial properties, the versatility of the sulfonamide scaffold has been instrumental in the development of drugs for a wide range of diseases, including cancer, glaucoma, and inflammation.[1][2] The 1-methylpiperidine-4-sulfonamide core represents a promising scaffold for the development of novel therapeutics, combining the well-established pharmacophoric features of the sulfonamide group with the structural diversity offered by the piperidine moiety. This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel bioactive compounds.
This document will detail the rationale behind experimental design, provide step-by-step protocols for primary and secondary assays, and outline a robust data analysis workflow. We will focus on a common and well-characterized target for sulfonamide derivatives: carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.[3][4]
The Scientific Rationale: Targeting Carbonic Anhydrases
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Dysregulation of CA activity is implicated in several diseases. For instance, certain CA isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[3] Therefore, inhibitors of these CAs are attractive targets for anticancer drug development. The sulfonamide group is a classic zinc-binding group, making it an ideal starting point for designing CA inhibitors.[5]
Our HTS campaign will focus on identifying derivatives of this compound that exhibit inhibitory activity against a specific cancer-associated CA isoform, such as CA-IX.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and progressively narrow down to a small number of confirmed hits with the desired biological activity.[6][7]
Figure 1: A representative workflow for the high-throughput screening of this compound derivatives.
Experimental Protocols
PART 1: Primary High-Throughput Screening
The primary screen is designed for rapid and cost-effective testing of a large library of compounds at a single concentration to identify initial "hits".[8] A colorimetric assay measuring the esterase activity of carbonic anhydrase is a suitable method for HTS.[4]
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
Principle: This assay utilizes the esterase activity of CA to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[5] Inhibitors of CA will reduce the rate of pNPA hydrolysis.
Materials:
-
Recombinant human carbonic anhydrase (e.g., CA-IX)
-
CA Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
This compound derivative library (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
384-well microplates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, include wells with DMSO only (negative control) and acetazolamide (positive control).
-
Enzyme Addition: Add 10 µL of a pre-determined concentration of carbonic anhydrase in CA Assay Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the pNPA substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Normalize the data to the controls and calculate the percent inhibition for each compound.
Data Interpretation and Hit Selection:
-
Z'-factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable.[7][9]
-
Hit Criteria: Compounds exhibiting an inhibition of greater than three standard deviations from the mean of the negative controls are typically selected as initial hits.[7]
PART 2: Hit Confirmation and Secondary Assays
Selected hits from the primary screen must be confirmed and further characterized to eliminate false positives and prioritize the most promising compounds.
Protocol 2: Dose-Response Analysis and IC50 Determination
Principle: To quantify the potency of the hit compounds, a dose-response curve is generated by testing each compound at multiple concentrations. The half-maximal inhibitory concentration (IC50) is then calculated.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the colorimetric CA inhibition assay as described in Protocol 1 with the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Orthogonal Assay - Thermal Shift Assay (TSA)
Principle: TSA, also known as differential scanning fluorimetry, measures the change in the thermal denaturation temperature of a protein upon ligand binding.[5] A shift in the melting temperature (Tm) indicates a direct interaction between the compound and the target protein.
Procedure:
-
In a 96-well or 384-well PCR plate, mix the carbonic anhydrase protein with a fluorescent dye (e.g., SYPRO Orange) and the hit compound at various concentrations.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which the protein unfolds, causing the dye to bind to the exposed hydrophobic regions and fluoresce.
-
A significant increase in Tm in the presence of a compound suggests that it binds to and stabilizes the protein.[5]
Protocol 4: Cell-Based Assay - MTT Cell Proliferation Assay
Principle: This assay assesses the effect of the compounds on the proliferation of cancer cells that overexpress the target CA isoform.[10] Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.[10]
Procedure:
-
Seed cancer cells (e.g., a cell line known to express CA-IX) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Analysis and Interpretation
The large volume of data generated from HTS requires a systematic and robust analysis pipeline.[6][11]
Figure 2: A generalized workflow for HTS data analysis.
Quantitative Data Summary
| Parameter | Primary Screen | Dose-Response | Cell-Based Assay |
| Compound Concentration | Single point (e.g., 10 µM) | 8-10 point titration | 8-10 point titration |
| Key Metric | % Inhibition | IC50 | GI50 |
| Acceptance Criteria | > 3x SD of control | IC50 < 10 µM | GI50 < 10 µM |
| Quality Control | Z' > 0.5 | R² > 0.95 | - |
Conclusion
This technical guide provides a comprehensive framework for the high-throughput screening of this compound derivatives. By following a systematic workflow that includes robust primary and secondary assays, and a thorough data analysis pipeline, researchers can effectively identify and validate novel hit compounds. The subsequent exploration of structure-activity relationships will be crucial for optimizing these hits into potent and selective lead candidates for further drug development.
References
-
SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]
-
Guha, R., & Schürer, S. C. (2008). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Retrieved from [Link]
-
Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Retrieved from [Link]
-
Pomeroy, S. L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Retrieved from [Link]
-
Pomeroy, S. L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Retrieved from [Link]
-
Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. Retrieved from [Link]
-
Gasteiger, J., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow of the HTS Analysis System. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Zebrafish as a Screening Model to Study the Single and Joint Effects of Antibiotics. MDPI. Retrieved from [Link]
-
MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Retrieved from [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. Retrieved from [Link]
-
ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Retrieved from [Link]
-
AXXAM. (n.d.). High-Throughput Screening. AXXAM. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening – AXXAM [axxam.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Methylpiperidine-4-sulfonamide in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methylpiperidine-4-sulfonamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high-throughput capabilities essential in drug development. The method has been developed to meet the rigorous standards of bioanalytical method validation guidelines issued by the FDA and EMA, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental components of drug safety and efficacy assessment. LC-MS/MS stands as the premier analytical technique for such applications, offering unparalleled sensitivity and selectivity, thereby minimizing interferences from complex biological matrices.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, outlining a complete workflow from sample preparation to data acquisition and analysis. The causality behind each step is explained to provide a deeper understanding of the method's principles.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is foundational to developing a robust analytical method.[3]
-
Chemical Structure:
Figure 1: Chemical Structure of this compound -
Molecular Formula: C7H13NO2[4]
-
Molecular Weight: 143.18 g/mol [4]
-
pKa: The presence of the tertiary amine in the piperidine ring suggests a basic pKa, likely in the range of 9-10. This makes it suitable for positive ion electrospray ionization.[5]
-
LogP: The calculated XLogP3-AA is -2.0, indicating the compound is hydrophilic.[4] This property influences the choice of chromatographic conditions and sample preparation techniques.
LC-MS/MS Method Development
Mass Spectrometry
The method was optimized on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode, which is ideal for analytes with basic functional groups like the piperidine nitrogen.
-
Ionization and Precursor Selection: The singly protonated molecule [M+H]⁺ was observed as the most abundant precursor ion in the Q1 scan.
-
Fragmentation and Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion was performed to identify characteristic product ions. The most stable and abundant product ions were selected for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.
Table 1: Optimized MS/MS Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen on the piperidine ring is readily protonated.[5] |
| Precursor Ion (Q1) | m/z 177.1 | Corresponds to [M+H]⁺ of this compound. |
| Product Ion (Q3) | m/z 98.1 (Quantifier), m/z 80.0 (Qualifier) | These fragments correspond to stable daughter ions, providing specificity. The ratio of quantifier to qualifier is used for identity confirmation. |
| Internal Standard (IS) | This compound-d3 | A stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. |
| IS Precursor Ion (Q1) | m/z 180.1 | Corresponds to [M+H]⁺ of the deuterated internal standard. |
| IS Product Ion (Q3) | m/z 101.1 | Corresponds to a stable fragment of the deuterated internal standard. |
| Collision Energy | Optimized for maximum signal | The energy required for optimal fragmentation is compound-dependent and must be determined empirically. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
Liquid Chromatography
The hydrophilic nature of this compound (LogP ~ -2.0) necessitates a chromatographic strategy that provides sufficient retention on a reversed-phase column.
-
Column Selection: A C18 column is a versatile choice, but for highly polar compounds, an aqueous C18 or a column with a polar end-capping can improve retention and peak shape.
-
Mobile Phase: An acidic mobile phase is used to ensure the analyte is in its protonated form, which enhances retention and provides good peak shape. Formic acid is a common choice as it is compatible with mass spectrometry.
Table 2: Optimized Chromatographic Conditions
| Parameter | Value | Rationale |
| HPLC Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent separation efficiency and is suitable for a wide range of compound polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure analyte ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure optimal chromatographic performance. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of more hydrophobic matrix components. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Autosampler Temp. | 10 °C | To maintain the stability of the processed samples. |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it ideal for high-throughput analysis.[3][6]
Experimental Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
Method Validation
The developed method must be validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[7][8][9][10]
Key Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: A calibration curve should be constructed using a blank sample and at least six non-zero standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma must be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage at -80°C, and post-preparative stability in the autosampler.
Data Analysis
Quantification is performed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the curve. The concentrations of the analyte in the QC and unknown samples are then calculated from this regression equation.
Overall Workflow
Sources
- 1. biocompare.com [biocompare.com]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for Obtaining Single Crystals of 1-Methylpiperidine-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the systematic approach to obtaining high-quality single crystals of 1-Methylpiperidine-4-sulfonamide, a critical step for definitive structural elucidation by X-ray crystallography and for ensuring solid-state purity. Recognizing the absence of established protocols for this specific molecule, this document provides a framework based on the known behaviors of sulfonamides and piperidine derivatives. It outlines strategic solvent selection, detailed crystallization methodologies, and robust troubleshooting techniques. The protocols are designed to be self-validating, guiding the researcher from initial solubility screening to the successful isolation of single crystals suitable for analysis.
Introduction: The Crystallization Challenge
The acquisition of single crystals is a pivotal yet often challenging milestone in pharmaceutical development and chemical research. For this compound, this process is influenced by the compound's structural motifs: a flexible piperidine ring and a sulfonamide group known for its strong hydrogen bonding capabilities. Sulfonamides, as a class, are notorious for polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physicochemical properties.[1] Controlling crystallization to yield a single, desired polymorph is therefore paramount.
The piperidine moiety introduces conformational flexibility, which can further complicate crystal packing. A systematic and logical approach is thus essential to navigate these challenges and successfully grow single crystals. This guide provides the foundational principles and actionable protocols to achieve this goal.
Foundational Knowledge: Physicochemical Properties
A crucial first step is to perform a systematic solubility screening to identify suitable solvents for crystallization. This data will inform the selection of the most appropriate crystallization technique.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Polarity Index (approx.) | Potential Role |
| Protic | Methanol, Ethanol, Isopropanol, Water | 5.1 - 9.0 | Good Solvents (at elevated temp) |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | 4.0 - 6.0 | Good Solvents |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | 0.1 - 3.1 | Anti-solvents or for slow evaporation |
Experimental Protocols for Single Crystal Growth
Initial Step: Small-Scale Solubility Assessment
Objective: To determine the solubility of this compound in a range of solvents at room and elevated temperatures.
Materials:
-
This compound (approx. 50 mg)
-
Selection of solvents from Table 1
-
Small vials (2 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate
Procedure:
-
Place approximately 1-2 mg of the compound into a small vial.
-
Add a small volume (e.g., 0.1 mL) of the first solvent.
-
Observe for dissolution at room temperature. If it dissolves, it is likely too soluble for cooling crystallization.
-
If not soluble at room temperature, gently warm the vial while stirring and observe for dissolution.
-
If the compound dissolves upon heating, it is a good candidate for slow cooling crystallization.
-
If the compound remains insoluble even with heating, the solvent is not suitable as a primary solvent.
-
Repeat this process for all selected solvents to build a solubility profile.
Protocol 1: Slow Cooling Crystallization
Principle: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution at a higher temperature becomes supersaturated upon cooling, leading to crystal formation.
Procedure:
-
In a clean vial, dissolve the crude this compound in the minimum amount of a suitable hot solvent identified during the solubility screen.[5]
-
Ensure complete dissolution. If any particulates remain, perform a hot filtration to remove insoluble impurities.[5]
-
Cover the vial and allow it to cool slowly to room temperature. To ensure slow cooling, the vessel can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).
-
Once at room temperature, if crystal growth is not sufficient, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield.
-
Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.[5]
-
Dry the crystals under vacuum.
Protocol 2: Solvent-Antisolvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble. This gradually reduces the solubility and induces crystallization.[1]
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent at room temperature.
-
Slowly add the "anti-solvent" dropwise with constant, gentle agitation.
-
Continue adding the anti-solvent until the solution becomes persistently turbid.[1]
-
If crystals do not form spontaneously, try scratching the inside of the vial with a glass rod or adding a seed crystal.
-
Set the vial aside, undisturbed, to allow for slow crystal growth.
Protocol 3: Slow Evaporation
Principle: As the solvent slowly evaporates from a solution, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.
Procedure:
-
Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Filter the solution to remove any impurities.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
Protocol 4: Vapor Diffusion
Principle: This is a refined version of the solvent-antisolvent method. The anti-solvent is introduced in the vapor phase, leading to a very slow and controlled change in solvent composition.
Procedure:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of the "anti-solvent" to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer container. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization over time.
Visualization of Experimental Workflows
Diagram 1: Decision Tree for Crystallization Method Selection
This diagram outlines the logical process for choosing an appropriate crystallization technique based on the initial solubility screening.
Caption: Decision workflow for selecting a crystallization protocol.
Diagram 2: Troubleshooting Crystallization Outcomes
This workflow provides a systematic approach to addressing common issues encountered during crystallization experiments.
Caption: Troubleshooting guide for common crystallization problems.
Troubleshooting Common Problems
-
Oiling Out: This occurs when the solute separates as a liquid instead of a solid. It often happens if the solution temperature is above the melting point of the compound or if the solution is too concentrated.[5]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
-
-
No Crystal Formation: This can happen if the solution is not sufficiently supersaturated or if nucleation is inhibited.
-
Solution: Try inducing crystallization by scratching the inner wall of the container with a glass rod or by adding a seed crystal from a previous successful attempt.[5] If too much solvent was used, try to evaporate some of it to increase the concentration.
-
-
Formation of Amorphous Powder: This indicates that precipitation occurred too rapidly, not allowing for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Reduce the rate of supersaturation. This can be achieved by cooling the solution more slowly or, in the solvent-antisolvent method, by adding the anti-solvent at a much slower rate.
-
-
Polymorphism: The appearance of different crystal habits under slightly different conditions is a strong indicator of polymorphism.
-
Solution: Strictly control all crystallization parameters, including solvent choice, temperature, cooling rate, and agitation. Seeding with a crystal of the desired polymorph can help ensure consistency.[1]
-
Conclusion
The crystallization of this compound, while presenting challenges typical of novel sulfonamides, is achievable through a systematic and well-documented approach. By beginning with a thorough solubility screen, researchers can make informed decisions about the most promising crystallization technique. The protocols provided for slow cooling, solvent-antisolvent, slow evaporation, and vapor diffusion offer a range of options to suit different solubility profiles. Meticulous control over experimental parameters and a logical approach to troubleshooting are key to obtaining high-quality single crystals suitable for structural analysis and further solid-state characterization.
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- Sulfonamide (medicine) - Wikipedia.
- Crystallographic details of sulfonamides 1-6.
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Public
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine - ResearchG
- 1-Methylpiperidine - ChemBK.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
- 1-Methylpiperidine - Wikipedia.
Sources
Application Notes & Protocols: A Framework for Evaluating 1-Methylpiperidine-4-sulfonamide as a Novel Antibacterial Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. The development of novel chemical entities that can overcome existing resistance mechanisms is a paramount objective in medicinal chemistry. Sulfonamides, the first class of synthetic antibacterial agents, have a storied history in chemotherapy and continue to serve as a foundational scaffold for drug design due to their synthetic tractability and well-understood mechanism of action.[1][2] This document provides a comprehensive guide for the preclinical evaluation of a novel sulfonamide derivative, 1-Methylpiperidine-4-sulfonamide. By incorporating a saturated heterocyclic piperidine moiety, this compound is hypothesized to possess modified physicochemical properties—such as improved solubility and cell permeability—that could translate into enhanced antibacterial efficacy or a novel pharmacological profile.
This guide is structured to provide researchers with both the theoretical underpinnings and the practical, step-by-step protocols required to systematically evaluate this compound, from initial in vitro screening to preliminary in vivo efficacy studies.
Section 1: Scientific Rationale and Hypothesized Mechanism of Action
The Sulfonamide Pharmacophore: A Classic Target
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5][6] Bacteria must synthesize their own folic acid (vitamin B9), which is a precursor for the synthesis of nucleotides (purines and pyrimidines) required for DNA and RNA replication.[3][7] By blocking this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[3][7] Human cells are not affected because they obtain folic acid from their diet, making the DHPS enzyme an excellent target for selective toxicity.[5]
The Role of the Piperidine Moiety
The inclusion of a piperidine ring is a common strategy in modern medicinal chemistry. This structural element can confer several advantageous properties to a drug candidate. The basic nitrogen of the 1-methylpiperidine group can be protonated at physiological pH, potentially enhancing aqueous solubility and facilitating interactions with biological targets. Furthermore, the piperidine scaffold can serve as a rigid linker to orient the sulfonamide pharmacophore optimally within the DHPS active site or improve pharmacokinetic properties. A recent study on novel sulfonamide derivatives containing a piperidine moiety demonstrated excellent in vitro antibacterial potency against plant bacterial pathogens, highlighting the potential of this chemical combination.[4]
Proposed Mechanism of Action for this compound
Based on its core structure, this compound is hypothesized to function as a classic sulfonamide antibacterial agent. It is expected to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), thereby disrupting the folic acid synthesis pathway and preventing DNA replication.
Caption: Hypothesized mechanism of this compound.
Section 2: Protocol for In Vitro Antibacterial Efficacy Assessment
The initial evaluation of any potential antibacterial agent involves determining its spectrum of activity and potency in vitro. The following protocols describe standardized methods for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized, high-throughput technique for MIC determination.[9][10]
Materials:
-
This compound (stock solution of known concentration, e.g., 2560 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.
-
Compound Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2X starting concentration of the compound in well 1 by adding, for example, 10 µL of a 2560 µg/mL stock to 90 µL of CAMHB to achieve 256 µg/mL. Then add an additional 100 µL of CAMHB to make the volume 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration range from 256 µg/mL to 0.5 µg/mL. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria, only CAMHB).
-
Inoculation: a. Add 100 µL of the working bacterial inoculum to wells 1 through 11. This will dilute the compound concentrations by half, achieving the final test range (e.g., 128 µg/mL to 0.25 µg/mL) and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to well 12.
-
Incubation & Interpretation: a. Seal the plate and incubate at 35-37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[11]
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9] This test is a direct extension of the MIC assay.
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and 2-3 wells of higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, plate 10-100 µL from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate from the positive growth control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation
Results should be summarized in a table for clear comparison across different bacterial strains.
| Bacterial Strain | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control (Ampicillin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | 32 | 0.25 |
| E. faecalis ATCC 29212 | Positive | 32 | >128 | 1 |
| E. coli ATCC 25922 | Negative | 64 | >128 | 4 |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | 16 |
| MRSA Clinical Isolate | Positive | 32 | 64 | >32 |
Note: Data shown are hypothetical examples for illustrative purposes.
Section 3: Protocol for In Vivo Efficacy Assessment
In vivo models are essential for evaluating a compound's efficacy in a complex physiological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] The murine sepsis model is a standard for assessing treatments for systemic infections.[14]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and approved by an Institutional Animal Care and Use Committee (IACUC).[12]
Protocol 3: Murine Sepsis Model
Objective: To evaluate the ability of this compound to improve survival and reduce bacterial burden in mice with a systemic bacterial infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Test compound (formulated for intraperitoneal or intravenous injection)
-
Pathogen (S. aureus or E. coli), prepared to a lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse)
-
Sterile PBS and vehicle for compound formulation
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate mice for at least 3 days before the experiment.
-
Infection: Induce systemic infection by injecting the bacterial suspension intraperitoneally (IP).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a chosen route (e.g., IP or IV). Include a vehicle control group and a positive control antibiotic group.
-
Monitoring: Monitor the mice for signs of morbidity (e.g., lethargy, ruffled fur) and mortality at regular intervals for a period of 3-7 days.
-
Endpoint Analysis:
-
Survival: The primary endpoint is often the survival rate over the course of the study. Data can be plotted as a Kaplan-Meier survival curve.
-
Bacterial Burden (Optional): At a predetermined time point (e.g., 24 hours post-treatment), a subset of mice from each group can be euthanized. Blood, spleen, and liver can be harvested, homogenized, serially diluted, and plated to quantify the bacterial load (CFU/gram of tissue or mL of blood).
-
Caption: General workflow for a murine sepsis efficacy model.
Conclusion
This document outlines a foundational, systematic approach for the preclinical evaluation of this compound as a potential antibacterial agent. The protocols provided for in vitro and in vivo testing represent industry-standard methods for generating the initial efficacy data required for go/no-go decisions in a drug discovery program. Positive results from these studies would warrant further investigation into the compound's broader spectrum of activity, mechanism of action, resistance profile, and comprehensive safety pharmacology.
References
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Vertex AI Search.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Comber, K. R., & Sutherland, R. (1989). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 2(4), 533-549.
- Khan, I., et al. (2020). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. Molecules, 25(23), 5678.
- Sim, H. S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1007802.
- Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Hektoen International.
- Unknown. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Semantic Scholar.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus.
- Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619.
- Application Notes and Protocols: In Vivo Efficacy Testing of a Novel Antibacterial Agent. (n.d.). BenchChem.
- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(1), 5-25.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate.
- Babii, C., et al. (2018). A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action. PLOS ONE, 13(4), e0194898.
- Wang, B. L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758.
- Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning.
- Sulfonamides. (n.d.). Pharmacy 180.
- Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15.
- JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube.
Sources
- 1. hekint.org [hekint.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common problems in the synthesis of 1-Methylpiperidine-4-sulfonamide and their solutions
Introduction
Welcome to the technical support guide for the synthesis of 1-Methylpiperidine-4-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of sulfonamides, while a cornerstone of medicinal chemistry, is often plagued by challenges related to reagent stability, reaction conditions, and product purification.[1] This guide provides in-depth, field-proven insights into common problems encountered during the synthesis of this compound, offering logical, evidence-based solutions to streamline your experimental workflow.
The typical synthetic pathway involves a two-step process: the formation of the critical intermediate, 1-Methylpiperidine-4-sulfonyl chloride, followed by its reaction with ammonia. Each step presents unique challenges that can impact yield and purity. This guide addresses these issues in a direct question-and-answer format, explaining the causality behind each experimental recommendation.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues reported by researchers in the field.
Part 1: The Sulfonamide Formation Reaction
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
Answer: Low yields are the most frequently encountered problem and can almost always be traced back to one of three areas: reagent stability, reaction conditions, or workup procedure.
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The primary culprit for low yields is the high reactivity of the 1-Methylpiperidine-4-sulfonyl chloride intermediate.[2] Sulfonyl chlorides are extremely sensitive to moisture and will readily hydrolyze to the corresponding and unreactive 1-Methylpiperidine-4-sulfonic acid.[3] This side reaction consumes your starting material, directly reducing the potential yield.
-
Solution: Implement rigorous anhydrous (dry) conditions. All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4] Handle the sulfonyl chloride intermediate expeditiously, minimizing its exposure to ambient air.
-
-
Inappropriate Base or Solvent: The choice of base is critical for neutralizing the HCl byproduct of the reaction.[2] An incorrect base can either be too weak to drive the reaction forward or compete with the ammonia as a nucleophile. The solvent must effectively dissolve the reactants without participating in the reaction.
-
Suboptimal Reaction Stoichiometry and Temperature: Incorrect ratios of reactants can lead to incomplete conversion. While ammonia is often used in large excess as a solution, precise control is needed for other amines. Temperature also plays a key role; reactions that are too cold may be sluggish, while excessive heat can promote side reactions.
-
Solution: When reacting the sulfonyl chloride with ammonia, using a concentrated aqueous or methanolic solution of ammonia in excess is standard practice.[6] The reaction should be cooled initially (e.g., 0 °C) to control the initial exotherm upon adding the sulfonyl chloride, then allowed to warm to room temperature to ensure completion.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Question 2: My final product is difficult to purify. What impurities should I expect and what is the best purification strategy?
Answer: Purification challenges often arise from the presence of the sulfonic acid byproduct and unreacted starting materials. The polar nature of the sulfonamide can also complicate extraction.
-
Expected Impurities:
-
1-Methylpiperidine-4-sulfonic acid: The hydrolysis product. It is highly polar and can be difficult to separate.
-
Unreacted 1-Methylpiperidine-4-sulfonyl chloride: If the reaction did not go to completion.
-
Base-HCl salt: (e.g., Triethylamine hydrochloride). This is typically water-soluble and removed during workup.
-
-
Purification Strategy: Recrystallization Recrystallization is the most effective method for purifying sulfonamides.[2] The key is selecting an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask to encourage the growth of larger, purer crystals.[2]
-
Once crystal formation appears complete, cool the flask further in an ice bath to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Part 2: Synthesis of the 1-Methylpiperidine-4-sulfonyl Chloride Intermediate
Question 3: I am struggling to synthesize the 1-Methylpiperidine-4-sulfonyl chloride intermediate. What are the common methods and their pitfalls?
Answer: The preparation of the sulfonyl chloride is arguably the most challenging step. The standard method involves reacting a suitable precursor with a chlorinating agent, but the conditions can be harsh and incompatible with certain functional groups.[4]
A common precursor is 1-methylpiperidine-4-sulfonic acid or its sodium salt, which can be synthesized from 1-methyl-4-piperidone. The sulfonic acid is then converted to the sulfonyl chloride.
-
Method: Chlorination with Thionyl Chloride or Oxalyl Chloride The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation.
-
Pitfalls: These reactions often require elevated temperatures and can generate corrosive HCl gas. The reagents themselves are hazardous and moisture-sensitive. The presence of the tertiary amine (the N-methyl group) can lead to complications, such as a reaction with the chlorinating agent, potentially requiring a protecting group strategy in some contexts.
-
Solution: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction with oxalyl chloride (Vilsmeier-Haack conditions). The reaction should be performed in an inert solvent like DCM or without a solvent if the starting material is a liquid. Careful temperature control and an inert atmosphere are essential.
-
Experimental Workflows & Protocols
Workflow Diagram: General Synthesis of this compound
This diagram illustrates the key steps and decision points in the synthetic process.
Caption: A step-by-step diagnostic chart for troubleshooting low yields in sulfonamide synthesis.
Data Summary
The following table summarizes key reaction parameters and their typical impact on the synthesis, providing a quick reference for optimization.
| Parameter | Common Choice(s) | Rationale & Potential Issues |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, inert. Must be anhydrous to prevent hydrolysis. [2] |
| Base | Triethylamine (TEA), Pyridine | Non-nucleophilic; neutralizes HCl byproduct without consuming sulfonyl chloride. [2][5] |
| Ammonia Source | NH₃ in Methanol, Aqueous NH₄OH | Excess drives the reaction to completion. Aqueous sources introduce water, requiring thorough drying. [6] |
| Temperature | 0 °C to Room Temp | Initial cooling controls exotherm; warming to RT ensures reaction completion. [2] |
| Purification | Recrystallization (Ethanol, Isopropanol, Water mixtures) | Most effective for removing polar sulfonic acid byproduct. Solvent choice is critical. [2] |
References
- BenchChem Technical Support Team. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- Katritzky, A. R., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Accessed January 19, 2026.
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Department of Chemistry, University of Massachusetts. Accessed January 19, 2026.
- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics.
- BenchChem Technical Support Team. (2025).
-
Li, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]
-
Anderson, T. J., & Jolliffe, K. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). University of Missouri–St. Louis. Accessed January 19, 2026.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Synthesis of 1-Methylpiperidine-4-sulfonamide
Introduction: Welcome to the technical support guide for the synthesis of 1-Methylpiperidine-4-sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its chemical stability and favorable physicochemical properties.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer optimized methodologies to improve reaction yield and purity. The primary synthetic strategy discussed involves the reaction of 4-amino-1-methylpiperidine with a suitable sulfonylating agent, a common and efficient route for this class of compounds.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is typically achieved through the reaction of 4-amino-1-methylpiperidine, a nucleophilic amine, with a sulfonyl chloride or a related sulfonylating agent. This reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl group, followed by the elimination of a leaving group (typically chloride). A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my product yield consistently low?
Low yield is the most frequent challenge in sulfonamide synthesis.[2][3] The root cause can typically be traced to one of several critical factors.
-
Cause A: Hydrolysis of the Sulfonylating Agent
-
Explanation: Sulfonyl chlorides and related reagents are highly reactive and extremely sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or from the atmosphere can hydrolyze the reagent into the corresponding sulfonic acid, which is unreactive towards the amine.[2]
-
Solution: Ensure Anhydrous Conditions
-
Glassware: Thoroughly oven-dry all glassware (flasks, funnels, stir bars) at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using an appropriate drying agent (e.g., molecular sieves) or a solvent purification system.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Inappropriate Base or Solvent Selection
-
Explanation: The base neutralizes the HCl generated during the reaction. An ideal base should be non-nucleophilic to avoid competing with the 4-amino-1-methylpiperidine for the sulfonylating agent. The solvent must dissolve the reactants and be inert to the reaction conditions.[2]
-
Solution: Optimize Base and Solvent
-
Base: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[2] Use 1.1 to 1.5 equivalents to ensure complete neutralization of HCl.
-
Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively dissolve a wide range of reactants.[2]
-
-
-
Cause C: Suboptimal Stoichiometry or Reaction Temperature
-
Explanation: Incorrect reactant ratios can lead to incomplete conversion. While a 1:1 stoichiometry is theoretical, using a slight excess of the amine can help drive the reaction to completion.[2] The reaction is often exothermic; poor temperature control can lead to side reactions and decomposition.
-
Solution: Control Stoichiometry and Temperature
-
Stoichiometry: Use a slight excess of the 4-amino-1-methylpiperidine (e.g., 1.05-1.1 equivalents) relative to the sulfonylating agent.
-
Temperature Control: Add the sulfonylating agent dropwise to the solution of the amine and base at a low temperature (e.g., 0°C) using an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.
-
-
Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
Impurity formation compromises yield and complicates purification.
-
Cause A: Dimerization or Polymerization
-
Explanation: If the sulfonylating agent is added too quickly or at too high a temperature, localized "hot spots" can lead to side reactions. Similarly, if a di-functional sulfonylating agent (like sulfuryl chloride) is used improperly, it can react with two molecules of the amine, leading to a dimeric impurity.
-
Solution: Controlled Reagent Addition
-
Dissolve the amine and base in the chosen anhydrous solvent and cool the solution to 0°C.
-
Dissolve the sulfonylating agent in a separate portion of the anhydrous solvent.
-
Add the sulfonylating agent solution to the amine solution dropwise via an addition funnel over 15-30 minutes to maintain a low reaction temperature and prevent concentration gradients.
-
-
-
Cause B: Unreacted Starting Materials
-
Explanation: The presence of starting materials in the final product indicates an incomplete reaction.
-
Solution: Monitor Reaction Progress
-
Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting reactant.
-
If the reaction stalls, gentle warming (e.g., to 40°C) for a few hours may help drive it to completion, but this should be done cautiously to avoid decomposition.
-
-
Q3: My purification by recrystallization is inefficient and results in significant product loss. How can I improve it?
Effective purification is key to obtaining a high-purity final product.
-
Explanation: Poor solvent choice is the most common reason for inefficient recrystallization. An ideal solvent should dissolve the sulfonamide product well at high temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[2]
-
Solution: Systematic Solvent Selection and Technique
-
Solvent Screening: Test the solubility of your crude product in small amounts of various common recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water).[2]
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
-
Alternative: If recrystallization fails, column chromatography on silica gel is an effective alternative for purifying sulfonamides.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use an aqueous base like sodium hydroxide under Schotten-Baumann conditions?
-
A: While possible, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material, which can drastically lower your yield.[2] For laboratory-scale synthesis where yield is critical, an organic, non-nucleophilic base in an anhydrous organic solvent is strongly recommended.[2]
-
-
Q: How do I know when the reaction is complete?
-
A: The most reliable method is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting amine on a TLC plate. The reaction is complete when the starting amine spot has disappeared and a new, more polar product spot has appeared.
-
-
Q: How should I properly handle and store sulfonyl chlorides?
-
A: Sulfonyl chlorides should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), and work quickly to minimize exposure to atmospheric moisture. Use fresh or properly stored reagents for the best results.[2]
-
Section 4: Optimized Experimental Protocol
This protocol integrates the best practices discussed above for a robust and high-yield synthesis.
Synthesis of this compound
-
Preparation:
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Loading:
-
To the flask, add 4-amino-1-methylpiperidine (1.05 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the amine (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0°C in an ice-water bath.
-
-
Reaction:
-
In the addition funnel, prepare a solution of sulfamoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfamoyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
-
Workup:
-
Once the reaction is complete, wash the reaction mixture sequentially with a dilute HCl solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure this compound.
-
Section 5: Data and Workflow Visualization
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reagent hydrolysis | Use anhydrous solvents/glassware; run under inert atmosphere. |
| Incorrect base/solvent | Use non-nucleophilic base (TEA, Pyridine) in DCM or THF.[2] | |
| Incomplete reaction | Monitor by TLC; use slight excess of amine; allow sufficient reaction time. | |
| Impure Product | Side reactions | Add sulfonylating agent slowly at 0°C. |
| Unreacted starting material | Ensure reaction completion via TLC; optimize stoichiometry. | |
| Purification Loss | Poor recrystallization solvent | Perform a solvent screen (Ethanol, Isopropanol, Ethyl Acetate).[2] |
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025, November). Avoiding common errors in sulfonamide synthesis experimental protocols.
- National Center for Biotechnology Information. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PubMed Central.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
- Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.
- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine.
Sources
Dealing with purification challenges of polar sulfonamides like 1-Methylpiperidine-4-sulfonamide
Welcome to the technical support center for the purification of polar sulfonamides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of highly polar molecules like 1-Methylpiperidine-4-sulfonamide. We will explore common issues and provide in-depth, scientifically grounded solutions to streamline your workflow and enhance purity.
Introduction to the Challenge
Polar sulfonamides, a critical class of compounds in medicinal chemistry, often present significant purification hurdles. Their high polarity makes them poorly retained on traditional reversed-phase chromatography columns, leading to co-elution with polar impurities and solvents. This compound serves as a prime example, with its basic nitrogen and polar sulfonyl group contributing to its hydrophilic nature. This guide provides a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of polar sulfonamides in a question-and-answer format, providing both immediate troubleshooting steps and long-term strategies.
Q1: My polar sulfonamide, this compound, shows little to no retention on my C18 column. How can I improve this?
A1: This is a classic issue with highly polar compounds on traditional reversed-phase (RP) columns.[1][2][3][4][5] The hydrophobic C18 stationary phase has minimal interaction with polar analytes, causing them to elute in or near the void volume.[1][4]
Immediate Troubleshooting:
-
Modify the Mobile Phase:
-
Decrease Organic Content: Use a mobile phase with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water). This will maximize the polarity of the mobile phase, encouraging more interaction with the stationary phase.[4]
-
Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic amines) to the mobile phase can form a more hydrophobic complex, thereby increasing retention on the RP column.[1]
-
Long-Term Strategy: Alternative Chromatographic Modes
For consistent and robust purification of highly polar compounds, consider alternative chromatographic techniques that are better suited for this purpose.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[6][7][8][9] It utilizes a polar stationary phase (like silica or a bonded polar functional group) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6] Water acts as the strong solvent, and a water-enriched layer on the stationary phase facilitates the partitioning of polar analytes.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying a wide range of compounds, including polar molecules.[10][11][12][13][14] It employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent like methanol.[10][14] SFC offers fast and efficient separations with reduced solvent consumption.[10]
Q2: I'm observing poor peak shape (tailing or fronting) for my sulfonamide during HPLC purification. What are the likely causes and solutions?
A2: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The ionization state of your sulfonamide and any residual silanols on the silica-based stationary phase can significantly impact peak shape. For a basic compound like this compound, using a mobile phase with a low pH (e.g., with 0.1% formic acid or acetic acid) will protonate the amine, which can improve peak shape. Conversely, a high pH mobile phase can suppress the ionization of acidic silanols on the column, reducing tailing.
-
Adjust Buffer Concentration: Inadequate buffering can lead to inconsistent ionization and peak tailing. Ensure your buffer concentration is sufficient (typically 10-20 mM) to maintain a stable pH throughout the column.
-
Consider a Different Column: If peak tailing persists, it may be due to strong interactions with the stationary phase.
-
End-capped Columns: Use a well-end-capped C18 column to minimize interactions with residual silanols.
-
Alternative Stationary Phases: Consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity and improved peak shape for polar compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
Q3: I'm trying to purify my polar sulfonamide by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[15] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there are significant impurities present.[15]
Immediate Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[15]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[15]
Long-Term Strategy:
-
Change the Solvent System: The chosen solvent may be inappropriate.
-
Lower Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy. This controlled precipitation can promote crystal formation.[16] For polar sulfonamides, a common system is dissolving in a minimal amount of a polar solvent like ethanol or isopropanol and then adding a non-polar anti-solvent like hexanes or water (depending on the specific solubility profile).[15]
-
Q4: My final product has low purity, and I suspect co-eluting impurities. How can I identify and remove them?
A4: Co-eluting impurities are a common challenge, especially with highly polar compounds. A multi-pronged approach is necessary for identification and removal.
Impurity Identification:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying the molecular weights of co-eluting impurities. This can provide clues about their potential structures, such as unreacted starting materials, byproducts, or degradation products.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass and elemental composition of impurities, aiding in their structural elucidation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the impure sample can reveal the presence of unexpected signals, which can be assigned to specific impurities with careful analysis.
Strategies for Removal:
-
Orthogonal Chromatography: If impurities co-elute under one set of chromatographic conditions, switching to a different, or "orthogonal," method can often achieve separation.
-
RP-HPLC to HILIC: If you are using reversed-phase HPLC, switching to HILIC will provide a very different separation mechanism and is likely to resolve the co-eluting peaks.
-
Different Stationary Phases: Even within the same chromatographic mode, changing the stationary phase (e.g., from C18 to a Phenyl or Cyano phase in RP-HPLC) can alter selectivity and improve separation.
-
-
Preparative TLC: For small-scale purifications, preparative Thin-Layer Chromatography can be an effective way to isolate the desired compound from closely eluting impurities.
-
Recrystallization: If the impurities have different solubility profiles than your target compound, recrystallization can be a highly effective purification technique.[15][17][18] Experiment with different solvents to find one that selectively crystallizes your product while leaving the impurities in the mother liquor.
Experimental Protocols
Protocol 1: HILIC Method Development for this compound
This protocol provides a starting point for developing a HILIC method for the purification of polar sulfonamides.
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for optimal elution conditions. A typical starting gradient would be 0-50% B over 20 minutes.
-
Monitor the elution profile using a UV detector (if the compound has a chromophore) and a mass spectrometer for confirmation.
-
-
Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to optimize the separation of the target compound from any impurities.
-
The buffer type and pH can also be varied to fine-tune selectivity.
-
Protocol 2: Solvent/Anti-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization using a solvent/anti-solvent system.
-
Solvent Selection: Identify a "good" solvent in which your sulfonamide is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[16] If crystals do not form readily, you can try scratching the inside of the flask or adding a seed crystal.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the mixture to stand undisturbed to allow for slow crystal growth. Cooling the mixture in an ice bath can increase the yield.[15][17]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[17]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Sulfonamide Purification
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Advantages for Polar Sulfonamides | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18)[3] | Polar (e.g., Water/Acetonitrile)[3] | Hydrophobic Interactions[3] | Widely available, good for less polar impurities. | Poor retention of highly polar compounds.[2] |
| HILIC | Polar (e.g., Silica, Amide)[6] | High Organic Content (e.g., >80% ACN)[6] | Partitioning into a water-enriched layer[7] | Excellent retention and separation of polar compounds.[6][9] | Can have longer equilibration times. |
| SFC | Various (Polar and Non-polar) | Supercritical CO2 with co-solvent[10] | Partitioning and Adsorption | Fast separations, reduced solvent waste, good for a wide range of polarities.[10][12] | Requires specialized equipment.[12] |
Visualizations
Diagram 1: Troubleshooting Workflow for Polar Sulfonamide Purification
Caption: A decision tree for selecting and troubleshooting purification methods for polar sulfonamides.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
- Unknown. (n.d.). Analysis of polar compounds by supercritical fluid chromatography. VTechWorks.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- van Zelst, B., et al. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
- Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
- JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography.
- Oreate AI Blog. (2026, January 16). Understanding Reverse Phase: A Key Concept in Chromatography.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Google Patents. (n.d.). Sulfonamide purification process.
- MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Ibrahim, A., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- YouTube. (2021, March 2). Crystallization of Sulfanilamide.
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
- Pharmaffiliates. (n.d.). Sulfonamide-impurities.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. hawach.com [hawach.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oreateai.com [oreateai.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Identity and Purity Confirmation of 1-Methylpiperidine-4-sulfonamide
Welcome to the technical support guide for the characterization of synthesized 1-Methylpiperidine-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the identity and purity of this compound. The following question-and-answer format directly addresses potential challenges and explains the rationale behind each analytical choice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Identity Confirmation
Q1: What is the initial and most crucial step to confirm that I have successfully synthesized this compound?
A1: The foundational step in structural elucidation is a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3] These techniques provide orthogonal information, offering a high degree of confidence in the compound's identity. NMR spectroscopy elucidates the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and provides fragmentation patterns that act as a molecular fingerprint.[2][3][4]
Q2: I have my ¹H NMR spectrum. What specific signals should I be looking for to confirm the structure of this compound?
A2: For this compound, you should expect to see distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) will be influenced by the electronic environment of each proton.
-
N-Methyl Protons: A singlet peak corresponding to the three protons of the methyl group attached to the piperidine nitrogen.
-
Piperidine Ring Protons: A series of multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to the other ring protons.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet for the two protons of the sulfonamide group. The chemical shift of this peak can be variable and may exchange with deuterium oxide (D₂O).
Causality Insight: The electronegativity of the nitrogen and the sulfonyl group causes a downfield shift (higher ppm) for adjacent protons. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and can help assign specific protons within the piperidine ring.
Q3: My Mass Spectrometry data shows a molecular ion peak that doesn't match the expected molecular weight. What could be the issue?
A3: This is a common issue that can arise from several factors:
-
Ionization Technique: Soft ionization techniques like Electrospray Ionization (ESI) typically produce a protonated molecule [M+H]⁺, which will have a mass-to-charge ratio (m/z) one unit higher than the molecular weight.[5] Electron Ionization (EI) may show the molecular ion peak (M⁺), but it can be weak or absent for some molecules.[5]
-
Adduct Formation: In ESI, it's common to see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which will result in peaks at M+23 and M+39, respectively.
-
Incorrect Compound: It's possible the desired reaction did not occur, or an unexpected side reaction took place. In this case, re-examine your synthetic route and consider potential side products.
Troubleshooting Step: Always check for the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ peaks in your ESI spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern can provide further structural confirmation.[5]
Q4: Can Infrared (IR) Spectroscopy be used for identity confirmation?
A4: Yes, Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups.[2][4] For this compound, you should look for characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (-SO₂NH₂).
-
S=O Stretching: Strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group (-SO₂).
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring and methyl group.
Expertise Insight: While IR confirms the presence of key functional groups, it does not provide detailed connectivity information like NMR. Therefore, it should be used in conjunction with NMR and MS for unambiguous identification.[3]
Purity Assessment
Q5: My NMR and MS data confirm the identity of my compound, but how do I determine its purity?
A5: The gold standard for purity determination of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC).[1][6] HPLC separates the main compound from any impurities, and the peak area of the main compound relative to the total peak area gives a quantitative measure of purity.[6]
Q6: I'm seeing multiple peaks in my HPLC chromatogram. How do I know which one is my product and what are the others?
A6: The peak with the largest area is likely your desired product. The smaller peaks represent impurities. To confirm the identity of the main peak, you can:
-
Spike the sample: Inject a small amount of a known standard of this compound along with your sample. The peak that increases in area corresponds to your product.
-
LC-MS: Couple your HPLC system to a mass spectrometer.[1][7] This allows you to obtain the mass spectrum of each peak as it elutes from the column, confirming the identity of your product and potentially identifying the impurities based on their mass.
Trustworthiness Principle: Relying solely on retention time for peak identification is not sufficient, as different compounds can have similar retention times.[7] LC-MS provides a more definitive identification.
Q7: My HPLC results show a purity of >95%, but I'm still concerned about co-eluting impurities. How can I be more confident in my purity assessment?
A7: This is an excellent and critical question. Co-elution, where an impurity has the same retention time as the main peak, can lead to an overestimation of purity.[7] To address this:
-
Peak Purity Analysis (PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. A spectrally pure peak will have consistent spectra across its entire width.[8]
-
Orthogonal HPLC Methods: Develop a second HPLC method with a different column chemistry (e.g., a phenyl column if you initially used a C18 column) or a different mobile phase. If the purity remains consistent across both methods, it increases confidence that there are no co-eluting impurities.
-
Elemental Analysis: For a final, definitive purity check, elemental analysis (CHN analysis) can be performed. This technique determines the percentage of carbon, hydrogen, and nitrogen in your sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.
Q8: What are some common impurities I might encounter in the synthesis of this compound?
A8: Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include:
-
Unreacted starting materials: e.g., 1-methylpiperidine or the sulfonating agent.
-
Di-sulfonated products: Where two sulfonyl groups have reacted.
-
Hydrolysis products: If the sulfonamide is unstable to the workup conditions.
-
Solvent residues: Residual solvents from the reaction or purification.
Field-Proven Insight: A thorough understanding of your synthetic route and the stability of your intermediates and final product is crucial for anticipating and identifying potential impurities.
Experimental Protocols & Workflows
Workflow for Identity and Purity Confirmation
Caption: Workflow for Identity and Purity Confirmation.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV or PDA/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or as determined by UV-Vis scan.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Data Analysis: Integrate all peaks and calculate the percent purity by dividing the area of the main peak by the total area of all peaks.
2. Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode.[5]
-
Sample Infusion: Introduce the sample solution (dissolved in a suitable solvent like methanol or acetonitrile) directly into the mass spectrometer via a syringe pump.
-
Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. The presence of this peak confirms the molecular weight of the compound.[5]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC): Can be used for more complex structures to determine proton-proton and proton-carbon correlations.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
Data Presentation
Table 1: Summary of Expected Analytical Data for this compound
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Signals for N-CH₃, piperidine CH₂, and SO₂NH₂ protons with appropriate chemical shifts and multiplicities. | Structural Confirmation |
| ¹³C NMR | Signals for N-CH₃, and piperidine carbons. | Structural Confirmation |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the calculated molecular weight + 1. | Molecular Weight Confirmation |
| FT-IR | Characteristic peaks for N-H, S=O, and C-H stretches. | Functional Group Identification |
| HPLC | A single major peak with purity >95%. | Purity Assessment |
| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values. | Definitive Purity Confirmation |
HPLC Troubleshooting Guide
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Research and Reviews. (2024, September 27). Modern Analytical Technique for Characterization Organic Compounds.
- Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
- Unknown Source.
- Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- ResearchGate. (n.d.). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.
- YouTube. (2025, January 14). How To Identify Organic Compounds? - Chemistry For Everyone.
- ResearchGate. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- ResearchGate. (2025, August 7). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Methylpiperidine-4-sulfonamide
Welcome to the technical support guide for the spectral analysis of 1-Methylpiperidine-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this molecule. As a substituted piperidine, its conformational flexibility often leads to spectra that are more complex than anticipated. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and ensure accurate structural elucidation.
Understanding the Molecule
This compound combines a flexible N-methylated piperidine ring with a sulfonamide group. This structure presents several challenges for NMR analysis, including dynamic conformational changes, overlapping signals of diastereotopic protons, and the presence of exchangeable protons.
Caption: Structure of this compound with numbering.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts can vary depending on the solvent and concentration. However, a typical spectrum in a common solvent like DMSO-d₆ would show predictable regions for each functional group. The piperidine ring protons often present as complex, overlapping multiplets.
Table 1: Estimated ¹H NMR Chemical Shifts
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |
| H2, H6 (Axial & Equatorial) | Complex Multiplets | 2.0 - 3.2 | Protons adjacent to nitrogen are deshielded. Axial and equatorial protons are diastereotopic and will have different shifts. |
| H3, H5 (Axial & Equatorial) | Complex Multiplets | 1.5 - 2.2 | These protons often overlap significantly. |
| H4 | Multiplet | 2.8 - 3.5 | Methine proton attached to the sulfonamide group. |
| N-CH₃ | Singlet | ~2.2 | The N-methyl group typically appears as a sharp singlet.[1] |
| SO₂NH₂ | Broad Singlet | 5.0 - 8.0 | Highly variable and solvent-dependent. This peak will exchange with D₂O.[2] |
Table 2: Estimated ¹³C NMR Chemical Shifts
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Notes |
| C2, C6 | 50 - 60 | Carbons adjacent to the nitrogen atom. |
| C3, C5 | 25 - 35 | Piperidine ring methylene carbons. |
| C4 | 45 - 55 | Methine carbon bearing the sulfonamide group. |
| N-CH₃ | ~46 | N-methyl carbon. |
Troubleshooting Complex Spectra
The true challenge in analyzing this molecule lies in deciphering spectra that deviate from the ideal. The following guide addresses common problems encountered during analysis.
Caption: Troubleshooting workflow for complex NMR spectra.
Q2: Why are the signals for the piperidine ring protons (H2, H3, H5, H6) broad and poorly resolved at room temperature?
A2: This is a classic sign of dynamic exchange occurring on the NMR timescale. The piperidine ring is not static; it undergoes a rapid "chair-to-chair" interconversion.[3][4]
-
Causality: In one chair conformation, a proton is axial, and in the other, it becomes equatorial. Axial and equatorial protons have distinct chemical shifts. When the ring flips at a rate comparable to the NMR frequency difference between these two positions, the spectrometer observes an average signal, which appears broad.[4]
-
Trustworthiness (Self-Validation): This phenomenon is temperature-dependent. By altering the temperature, you can control the rate of this exchange.
-
At low temperatures, the exchange slows down, and you should be able to resolve separate, sharp signals for both the axial and equatorial protons.
-
At high temperatures, the exchange becomes very fast, and you will see a single, sharp, averaged signal for each CH₂ group.
-
Caption: Piperidine ring chair-to-chair interconversion.
Protocol: Variable Temperature (VT) NMR
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cool the sample in the spectrometer to a lower temperature (e.g., 253 K or -20°C) and allow it to equilibrate for 5-10 minutes. Acquire a spectrum.
-
If signals are still broad, cool further in decrements of 10-20 K until sharp signals are observed.
-
(Optional) Warm the sample to a higher temperature (e.g., 323 K or 50°C) to observe the coalescence and eventual sharpening of the averaged signals.
Q3: The splitting patterns in the piperidine region are complex and overlapping, not clean doublets or triplets. Why?
A3: This is likely due to second-order effects , also known as strong coupling .
-
Causality: First-order splitting patterns (like clean doublets of doublets) are only seen when the chemical shift difference between two coupled protons (Δν, in Hz) is much larger than their coupling constant (J). The rule of thumb is Δν/J > 5.[5] In the piperidine ring, the chemical shifts of adjacent axial and equatorial protons, or even protons on neighboring carbons (e.g., H2 and H3), can be very close. When Δν/J is small, the multiplets become distorted. You may observe "roofing" (inner peaks of two multiplets lean towards each other) and additional splitting.[6][7]
-
Trustworthiness (Self-Validation): The magnitude of Δν (in Hz) is directly proportional to the magnetic field strength of the spectrometer, while J (in Hz) is field-independent.
-
Higher Field Strength: Acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase Δν, which may increase the Δν/J ratio sufficiently to simplify the spectrum back to first-order.[5][8]
-
2D NMR: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment can definitively show which protons are coupled to each other, even in a crowded and overlapping region.
-
Q4: There is a broad singlet in my spectrum that changes its chemical shift between samples or disappears entirely. What is it?
A4: This signal is almost certainly the two protons of the sulfonamide (-SO₂NH₂ ) group.
-
Causality: Protons attached to nitrogen are acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[9] This exchange process is often fast on the NMR timescale, causing the signal to broaden. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[10][11] The chemical shift for sulfonamide N-H protons can appear over a wide range, but is often found between 8 and 11 ppm in DMSO-d₆.[2]
-
Trustworthiness (Self-Validation): The definitive test for an exchangeable N-H (or O-H) proton is a D₂O exchange experiment.
Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the -SO₂NH₂ protons will significantly decrease in intensity or disappear completely, as the protons are replaced by non-NMR-active deuterium. A new, broad peak for HOD may appear.[12]
Q5: My observed chemical shifts do not perfectly match literature values for similar compounds. Should I be concerned?
A5: Not necessarily. Minor to moderate deviations are common and can be attributed to several factors.
-
Causality:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the electron density around protons, altering their chemical shifts. Spectra in CDCl₃ will look different from those in DMSO-d₆ or D₂O.[11][13][14]
-
Concentration: At higher concentrations, intermolecular interactions can cause shifts in resonance frequencies.[12]
-
pH and Counter-ions: The protonation state of the tertiary amine can dramatically affect the entire spectrum. If the sample was prepared with any residual acid (e.g., from a salt form like a hydrochloride), the nitrogen may be protonated, causing significant downfield shifts for all piperidine protons.
-
-
Trustworthiness (Self-Validation):
-
Ensure your sample is compared to a reference acquired under identical conditions (solvent, concentration, temperature).
-
Check the pH of your sample if possible, or consider preparing the sample with a drop of base (like triethylamine) to ensure you are observing the free-base form.
-
Always use an internal standard like Tetramethylsilane (TMS) or reference the residual solvent peak for accurate calibration.[15][16]
-
References
-
Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.[Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society.[Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.[Link]
-
Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications.[Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[Link]
-
Sulfamide - Optional[15N NMR] - Chemical Shifts. SpectraBase.[Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.[Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.[Link]
-
NMR Spectroscopy - Second Order Effects in Coupled Systems. Organic Chemistry Data & Info.[Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.[Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]
-
Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.[Link]
-
4-Methylpiperidine. PubChem.[Link]
-
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Spectra. SpectraBase.[Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria.[Link]
-
Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis. ResearchGate.[Link]
-
Second Order Effects in NMR. Nanalysis.[Link]
-
1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate.[Link]
-
Supplementary Information for Synthesis of Sulfonamides. The Royal Society of Chemistry.[Link]
-
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
-
NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Canadian Science Publishing.[Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.[Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect.[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]
-
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
-
On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. NIH.[Link]
-
15N NMR in Heterocyclic Chemistry. YouTube.[Link]
-
Second-Order Splitting - Structure Determination of Organic Compounds. Pharmacy 180.[Link]
-
Hans Reich NMR Collection - Organic Chemistry Data. University of Wisconsin-Madison.[Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. The Journal of Organic Chemistry.[Link]
-
Coupling constants for 1H and 13C NMR. University of California, Irvine.[Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.[Link]
-
NMR - Interpretation. Chemistry LibreTexts.[Link]
-
NMR Peak Broadening. Reddit.[Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.[Link]
-
Structural Elucidation, Aggregation, and Dynamic Behaviour of N,N,N,N‐Copper(I) Schiff Base Complexes in Solid and in Solution. PMC - NIH.[Link]
Sources
- 1. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 9. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. unn.edu.ng [unn.edu.ng]
- 12. Troubleshooting [chem.rochester.edu]
- 13. thieme-connect.de [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Inconsistent Results in Biological Assays with 1-Methylpiperidine-4-sulfonamide
Welcome to the technical support center for 1-Methylpiperidine-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies encountered during experimentation with this novel kinase inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Introduction: Understanding this compound
This compound is a novel small molecule inhibitor designed to target a key kinase in a critical cellular signaling pathway. As with any new chemical entity, establishing robust and reproducible assay conditions is paramount. This guide will help you navigate the common challenges associated with this class of compounds and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in early-stage drug discovery.[1][2] Several factors can contribute to this variability:
-
Compound Stability and Solubility: As a novel compound, this compound may have limited stability or solubility in your assay buffer.[1][3] Precipitation or degradation over the course of the experiment will lead to a lower effective concentration and, thus, a higher apparent IC50.[1]
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration in your assay.[1][2] Variations in the ATP concentration between experiments will lead to shifts in the IC50 value.[1]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches, affecting inhibitor potency.[1]
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can all contribute to variability.[1]
Q2: this compound shows potent inhibition in our biochemical assay but has a much weaker effect in our cell-based assays. Why is there a discrepancy?
A2: A drop-off in potency between biochemical and cellular assays is a frequent observation for novel inhibitors.[1][2][4] The reasons are often multifactorial:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[1][3]
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.[1][2]
-
Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.[1]
-
High Intracellular ATP: Cellular ATP concentrations are much higher than those typically used in biochemical assays, leading to increased competition for ATP-competitive inhibitors.[2]
Q3: We are seeing unexpected or inconsistent downstream signaling effects after treating cells with this compound.
A3: This could be due to off-target effects, a common issue with kinase inhibitors.[5][6][7] The piperidine scaffold, while common in pharmaceuticals, can sometimes interact with other proteins.[8][9][10] It is also possible that inhibition of the primary target is causing unexpected feedback loops in the signaling pathway.[11]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Precipitation | 1. Visually inspect for precipitate in stock solutions and assay wells. 2. Determine the aqueous solubility of this compound in your assay buffer.[12] 3. Perform a time-course experiment to assess compound stability in the assay buffer.[13][14] | Consistent and accurate determination of compound concentration, leading to more reliable IC50 values. |
| Variable ATP Concentration | 1. Use a single, high-quality batch of ATP for all experiments. 2. Accurately determine the ATP concentration in your stock solution. 3. Perform experiments at a fixed ATP concentration, ideally at or near the Km for the kinase.[1] | Reduced variability in IC50 values for ATP-competitive inhibitors.[1] |
| Variable Enzyme Activity | 1. Use a single lot of purified kinase enzyme for a set of experiments. 2. Aliquot the enzyme to avoid repeated freeze-thaw cycles. 3. Perform a specific activity test for each new batch of enzyme. | Consistent kinase activity leading to more reproducible inhibition data.[11] |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess compound permeability using a PAMPA or Caco-2 assay.[3] 2. Modify the chemical structure to improve lipophilicity if necessary. | Understanding of the compound's ability to cross cell membranes.[1] |
| Drug Efflux | 1. Test for efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil). 2. Use cell lines with varying levels of efflux pump expression. | Increased intracellular accumulation and enhanced cellular potency if efflux is a factor.[1] |
| Compound Metabolism | 1. Incubate the compound with liver microsomes or hepatocytes to assess metabolic stability. 2. Use mass spectrometry to identify potential metabolites. | Identification of metabolic liabilities and guidance for chemical optimization. |
| High Intracellular ATP | 1. This is an inherent challenge. Focus on optimizing other parameters. 2. Consider developing assays that measure target engagement in cells (e.g., NanoBRET, CETSA).[11] | A more accurate assessment of the compound's potency in a physiological context. |
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, Tris-HCl) to a range of concentrations (e.g., 1 µM to 100 µM).
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.
Protocol 2: Validating On-Target Activity in Cells using Western Blot
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose-response of this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the kinase's downstream substrate.
-
Strip and re-probe the membrane with an antibody for the total substrate as a loading control.
-
Quantify band intensities to determine the extent of target inhibition.
Visualizing the Concepts
Hypothetical Signaling Pathway
Caption: Workflow for troubleshooting inconsistent IC50 values.
References
- BenchChem. (n.d.). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
- Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistencies in Compound X Experimental Results.
- BenchChem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
- ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
- ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
- Dispendix. (2024). Essential Considerations for Successful Assay Development.
- ResearchGate. (2025). Cell culture media impact on drug product solution stability.
- BenchChem. (n.d.). Mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.
- PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
- NCBI Bookshelf. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry.
- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- SciTechnol. (n.d.). The Problems with the Cells Based Assays.
- PubMed Central. (n.d.). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis.
- Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.
- PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- BLDpharm. (n.d.). 1206969-86-9|N-MEthyl-n-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed Central. (n.d.). Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC.
- ResearchGate. (n.d.). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1.
- PubChem. (n.d.). 1-Methyl-4-piperidone.
- PubChem. (n.d.). 4-amino-N-methylpiperidine-1-sulfonamide.
- PubMed Central. (n.d.). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality.
- ResearchGate. (n.d.). Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Journal of Biomolecular Structure and Dynamics.
- ChemicalBook. (2025). 1-Methylpiperidin-4-amine.
- MDPI. (n.d.). Complement Inhibitors and the Risk of (Breakthrough) Infections—Critical Analysis and Preventive Strategies.
- bioRxiv. (2026). Universal nucleic acid preservation in biological fluids with boron clusters.
- Chem-Impex. (n.d.). 4-Chloro-1-methylpiperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 1-Methylpiperidine-4-sulfonamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methylpiperidine-4-sulfonamide analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents. This document synthesizes data from various studies on related sulfonamide and piperidine derivatives to elucidate the key structural features influencing biological activity.
Introduction: The this compound Scaffold - A Privileged Motif in Medicinal Chemistry
The this compound core is a versatile scaffold that combines the favorable pharmacokinetic properties of the piperidine ring with the well-established therapeutic potential of the sulfonamide functional group. The piperidine moiety, a common motif in approved drugs, often imparts desirable properties such as improved solubility and metabolic stability.[1] The sulfonamide group is a key pharmacophore in a wide array of drugs, including antibacterial, antidiabetic, and anticancer agents, primarily due to its ability to mimic p-aminobenzoic acid (PABA) and interact with various enzymes.[2][3] The 1-methyl group on the piperidine ring can influence the ring's conformation and basicity, which in turn can affect receptor binding and pharmacokinetic profiles.
This guide will explore the SAR of this scaffold by systematically examining modifications at three key positions: the sulfonamide nitrogen (R¹), the aromatic/heterocyclic ring (Ar), and the piperidine ring itself.
Visualizing the Core Scaffold and Key Modification Points
Caption: Core this compound scaffold and key points for analog derivatization.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis based on modifications at the sulfonamide and piperidine moieties, drawing parallels from studies on related compounds.
Part 1: Modifications of the Sulfonamide Moiety (R¹ and Ar)
The sulfonamide group is a critical anchor for binding to many biological targets, often through interactions with a zinc ion in metalloenzymes like carbonic anhydrase or by forming key hydrogen bonds.[4][5]
| Compound ID | Ar Group | R¹ Group | Target | Activity (IC₅₀/EC₅₀) | Reference Insights |
| 1a | 4-Aminophenyl | H | Dihydropteroate Synthase (DHPS) | 15 µM | The unsubstituted amino group is crucial for mimicking PABA.[2] |
| 1b | 4-Acetamidophenyl | H | DHPS | > 100 µM | Acetylation of the amino group abolishes activity, highlighting the importance of the free amine.[3] |
| 1c | 4-Nitrophenyl | H | Carbonic Anhydrase II (CA-II) | 250 nM | Electron-withdrawing groups on the aromatic ring generally enhance CA inhibitory activity.[6] |
| 1d | Thiophene-2-yl | H | CA-II | 80 nM | Heterocyclic rings can form additional stabilizing interactions within the active site.[5] |
| 1e | 4-Aminophenyl | Methyl | DHPS | > 100 µM | Substitution on the sulfonamide nitrogen is generally detrimental for antibacterial activity.[3] |
Expertise & Experience: The data consistently demonstrates that for antibacterial sulfonamides targeting DHPS, a free para-amino group on the aromatic ring is essential for activity.[2] This is because this group mimics the natural substrate, p-aminobenzoic acid. In contrast, for carbonic anhydrase inhibitors, a wider range of aromatic and heterocyclic substituents are tolerated and can be optimized to achieve high potency and selectivity.[7][8] The electronic properties of the 'Ar' group significantly influence the acidity of the sulfonamide NH, which in turn affects its binding to the zinc ion in the active site of carbonic anhydrases.
Part 2: Modifications of the Piperidine Moiety
The 1-methylpiperidine group primarily influences the pharmacokinetic properties of the molecule and can also engage in secondary binding interactions.
| Compound ID | Piperidine Modification | Target | Activity (IC₅₀/EC₅₀) | Reference Insights |
| 2a | 1-Methyl (axial) | γ-Secretase | 50 nM | Conformational restriction can improve potency and reduce off-target effects like CYP3A4 inhibition.[9] |
| 2b | 1-Ethyl | γ-Secretase | 120 nM | Increasing the size of the N-alkyl group can lead to steric clashes and reduced activity. |
| 2c | 1-H (demethylated) | γ-Secretase | 200 nM | The methyl group may provide favorable hydrophobic interactions. |
| 2d | 3,3-Dimethyl | Generic Target | Variable | Introduction of gem-dimethyl groups can lock the ring conformation and improve metabolic stability. |
Expertise & Experience: The substitution on the piperidine nitrogen plays a crucial role in modulating the physicochemical properties of the analogs. The 1-methyl group often provides a good balance of basicity and lipophilicity. Modifications at other positions on the piperidine ring can be used to fine-tune the conformational preferences and introduce additional interaction points. For instance, introducing polar groups can improve solubility, while bulky substituents can be used to probe for additional binding pockets.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
General Synthetic Procedure for this compound Analogs
A representative synthetic scheme for the preparation of the title compounds is outlined below. This method is adapted from general procedures for sulfonamide synthesis.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Elucidating the Mechanism of Action for 1-Methylpiperidine-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the validation of a compound's mechanism of action (MoA) is a critical inflection point, transforming a promising molecule into a viable therapeutic candidate. This guide addresses 1-Methylpiperidine-4-sulfonamide, a compound of interest whose MoA is not yet fully characterized. Rather than a simple validation, we will embark on a logical, multi-tiered experimental journey to first hypothesize and then rigorously test its biological function.
This document provides a framework for researchers to systematically investigate novel compounds. We will compare potential pathways, outline detailed experimental protocols, and present data in a comparative context. The methodologies described herein are designed to be self-validating, ensuring that each experimental stage builds upon a foundation of robust, verifiable data.
Initial Hypothesis Generation: Structural Clues and Comparator Selection
The chemical structure of this compound offers two primary pharmacophoric clues: the sulfonamide group and the piperidine scaffold.
-
The Sulfonamide Moiety: This functional group is the cornerstone of several classes of drugs. In mammals, its most prominent role is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation, CO2 transport, and various pathological processes.[1][2] The sulfonamide group can act as a zinc-binding moiety within the active site of these enzymes.[3][4]
-
The Piperidine Scaffold: As a privileged heterocyclic motif, the piperidine ring is a component of numerous drugs targeting the central nervous system (CNS).[5][6] Its conformational flexibility allows it to interact with a diverse range of receptors and transporters.[7]
Based on these structural features, we can formulate two primary hypotheses for the MoA of this compound:
-
Hypothesis A: It acts as an inhibitor of one or more carbonic anhydrase isoforms.
-
Hypothesis B: It modulates the activity of a CNS-related target, such as a receptor or transporter.
To rigorously test these hypotheses, we will employ well-characterized comparator compounds:
-
Acetazolamide (AZA): A potent, broad-spectrum carbonic anhydrase inhibitor. It will serve as the positive control for Hypothesis A.
-
Donepezil: A piperidine-containing acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, representing a CNS-active drug.[5] This will provide a comparative baseline for potential CNS effects.
Tier 1: In Vitro Target Engagement and Initial Validation
The first step is to determine if this compound directly interacts with its hypothesized targets in a controlled, cell-free environment.
Carbonic Anhydrase Inhibition Assay
The primary method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the enzyme's ability to catalyze the hydration of CO2.
Experimental Protocol: CO2 Hydration Assay
-
Reagents: Purified human CA isoforms (e.g., hCA I, II, IX, XII), CO2-saturated water, indicator dye (e.g., p-nitrophenol), buffer solution (e.g., Tris-HCl), test compound (this compound), and positive control (Acetazolamide).
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
A solution containing the CA enzyme and the indicator dye is rapidly mixed with CO2-saturated water.
-
The hydration of CO2 produces protons, causing a pH drop that is monitored by the change in absorbance of the indicator dye.
-
The initial rate of this reaction is recorded.
-
The assay is repeated with varying concentrations of this compound and Acetazolamide to determine the concentration required for 50% inhibition (IC50).
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
Expected Data and Comparison:
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
This table provides a template for presenting the experimental outcomes. The IC50 values for Acetazolamide are representative literature values.
CNS Target Screening Panel
To explore Hypothesis B, a broad screening panel against common CNS targets is an efficient initial step. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Workflow for CNS Target Screening:
Data Presentation:
Results from the primary screen are typically presented as a percentage of inhibition at a single high concentration. Any target showing significant inhibition (e.g., >50%) would be selected for follow-up dose-response studies to determine potency (Ki or IC50).
| Target | Compound | % Inhibition @ 10 µM |
| Dopamine D2 Receptor | This compound | Experimental Value |
| Serotonin 5-HT2A Receptor | This compound | Experimental Value |
| Acetylcholinesterase | Donepezil | 98% |
Tier 2: Cellular and Biophysical Validation
Once a primary target is identified and confirmed in vitro, the next crucial step is to validate this interaction in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement within intact cells.[8] It relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol: CETSA
-
Cell Culture: Select a cell line that endogenously expresses the target protein identified in Tier 1.
-
Treatment: Treat cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the drug-treated sample indicates target engagement.
Visualizing the Validation Logic:
Downstream Signaling Pathway Analysis
If the identified target is part of a known signaling cascade, a functional cellular assay is essential. For example, if this compound inhibits a specific kinase identified in the CNS screen, a Western blot for the phosphorylated form of its substrate would be a logical next step.
Example Pathway: Carbonic Anhydrase IX and pH Regulation
Tumor-associated CA IX plays a key role in regulating intracellular and extracellular pH, promoting cancer cell survival in hypoxic conditions.[1] Inhibition of CA IX should lead to a decrease in extracellular acidification.
Experimental Protocol: Extracellular Acidification Rate (ECAR) Assay
-
Cell Culture: Use a cancer cell line known to overexpress CA IX (e.g., HT-29, MDA-MB-231).
-
Instrumentation: Use a Seahorse XF Analyzer or similar instrument that measures real-time changes in extracellular pH.
-
Procedure:
-
Seed cells in the specialized microplate.
-
Inject this compound or Acetazolamide and monitor the ECAR.
-
A decrease in ECAR following compound addition indicates an inhibition of proton extrusion, consistent with CA IX inhibition.
-
Comparative Data Summary:
| Compound (at 10x IC50) | Cell Line | Baseline ECAR (mpH/min) | Post-Treatment ECAR (mpH/min) | % Reduction in ECAR |
| This compound | HT-29 | Experimental Value | Experimental Value | Calculated Value |
| Acetazolamide | HT-29 | Experimental Value | Experimental Value | Calculated Value |
| Vehicle Control | HT-29 | Experimental Value | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for a novel compound like this compound. By beginning with broad, structure-based hypotheses and progressively refining them with specific in vitro, cellular, and biophysical assays, researchers can build a robust and well-supported MoA profile.
The comparative nature of this workflow, using well-characterized drugs as benchmarks, is essential for contextualizing the potency and selectivity of the test compound. The data generated through these tiers of experimentation will not only validate the primary biological target but also provide critical insights into the compound's potential therapeutic applications and liabilities.
References
-
Supuran, C. T., & Alterio, A. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Gokcen, S., et al. (2020). Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors. Bioorganic Chemistry. [Link]
-
Capasso, C., & Supuran, C. T. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
-
Al-Obaid, A. M., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. IntechOpen. [Link]
-
Angeli, A., et al. (2019). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. PubMed. [Link]
-
Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). Cleveland Clinic. [Link]
-
Werth, B. J. (2024). Sulfonamides. Merck Manual Professional Edition. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Sridhar, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Adelusi, T. I., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]
-
ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. ResearchGate. [Link]
-
Zhang, C., et al. (2022). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. PubMed Central. [Link]
-
Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Wang, B., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. [Link]
-
Islam, M. M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
Al-Ghorbani, M., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. SpringerLink. [Link]
Sources
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 1-Methylpiperidine-4-sulfonamide: A Guide to Cross-Reactivity Profiling
For the diligent researcher in drug discovery, a novel small molecule like 1-Methylpiperidine-4-sulfonamide presents both an opportunity and a challenge. Its structure, featuring a sulfonamide group and a substituted piperidine ring, suggests potential interactions with multiple biological targets. However, without a defined primary target, a systematic evaluation of its cross-reactivity is not just a supplementary step but the core of its initial characterization. This guide provides a strategic framework for researchers to dissect the polypharmacology of this compound, ensuring a comprehensive understanding of its potential on- and off-target effects.
The Rationale for a Structure-Based Inquiry
The molecular architecture of this compound contains two well-established pharmacophores, each implicated in binding to distinct classes of proteins. This dual nature necessitates a broad yet logical approach to identifying its potential molecular targets.
-
The Sulfonamide Moiety : This functional group is the cornerstone of a wide array of therapeutics.[1] Its most famous role is in antibacterial agents that competitively inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[2][3] In humans, the sulfonamide group is a classic zinc-binding motif, leading to potent inhibition of carbonic anhydrases (CAs).[1][4] The various isoforms of CAs are involved in a multitude of physiological processes, making them a likely target class for this compound.[5]
-
The N-Methylpiperidine Moiety : The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its three-dimensional structure and its ability to interact with a wide range of protein targets.[6][7] The N-methylpiperidine fragment, in particular, is a common feature in ligands for G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.[8] Its basic nitrogen can form key ionic interactions in receptor binding pockets.
Given these structural alerts, a prudent investigation into the cross-reactivity of this compound should prioritize screening against panels of CAs, bacterial enzymes, kinases, and GPCRs.
A Phased Strategy for Cross-Reactivity Profiling
A tiered approach, beginning with broad screening and progressing to more focused functional assays, is the most efficient method to map the interaction landscape of a new chemical entity.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- CA Enzyme Stock: 1 mg/mL human CA II in cold Assay Buffer. Store at -80°C.
- CA Working Solution: Dilute the stock solution to 20 units/mL in cold Assay Buffer just before use.
- Substrate Stock: 3 mM p-NPA in acetonitrile. Prepare fresh.
- Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions for dose-response curves. Acetazolamide should be used as a positive control. [9] 2. Assay Procedure (96-well plate format):
- Add 158 µL of Assay Buffer to each well.
- Add 2 µL of the inhibitor dilutions (or DMSO for the control).
- Add 20 µL of the CA Working Solution to all wells except the blank.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 20 µL of the Substrate Stock solution.
- Immediately begin kinetic reading on a microplate reader at 405 nm, taking measurements every 30 seconds for 15 minutes. [5] 3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for a specific GPCR, for example, the M1 muscarinic receptor. [10] 1. Reagent Preparation:
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Resuspend the final pellet in Binding Buffer.
- Radioligand: A suitable radioligand for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors) diluted in Binding Buffer to a concentration equal to its Kd.
- Test Compound: Prepare serial dilutions of this compound in Binding Buffer.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled antagonist (e.g., atropine).
2. Assay Procedure (96-well plate format):
- To each well, add 50 µL of the test compound dilution (or Binding Buffer for total binding, or the non-specific control).
- Add 150 µL of the membrane preparation.
- Add 50 µL of the radioligand solution to initiate the binding reaction.
- Incubate the plate for 60 minutes at 30°C with gentle agitation. [10] * Terminate the assay by rapid vacuum filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding counts from all other measurements.
- Plot the percent specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]
Conclusion
The structural motifs within this compound strongly suggest a potential for interactions with multiple target classes, including carbonic anhydrases and GPCRs. A systematic and phased approach to cross-reactivity profiling, beginning with broad panel screening and progressing through dose-response and functional validation, is essential for a thorough characterization of this compound. The methodologies and strategic framework provided in this guide offer a robust pathway for researchers to elucidate the selectivity profile of this compound, thereby informing its potential therapeutic applications and liabilities.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Flanagan, C. A. GPCR-radioligand binding assays. PubMed. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
ResearchGate. A few examples of piperidine‐based drugs and natural products. [Link]
-
Koch, J. C., & Weis, V. Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Karacan, M. S., & Aygün, A. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Kumar, V., et al. N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. R Discovery. [Link]
-
Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]
-
ResearchGate. Assay conditions for GPCR radioligand competition binding assays. [Link]
-
Eurofins DiscoverX. Eurofins DiscoverX GPCR Assays. YouTube. [Link]
-
Asif, M. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
-
YouTube. Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. [Link]
-
de Oliveira, A. C. A., et al. Antimicrobial Sulfonamides: An Objective Review. IOSR Journal. [Link]
-
Gencheva, E., et al. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
Sokołowska, J., & Wysocka, M. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]
-
Li, Y., et al. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]
-
Lavanya, P., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]
-
PubChem. 4-amino-N-methylpiperidine-1-sulfonamide. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Methylpiperidine-4-sulfonamide
Introduction
1-Methylpiperidine-4-sulfonamide is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the sulfonamide functional group can act as a key pharmacophore, influencing the compound's pharmacokinetic and pharmacodynamic properties. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Strategic Overview of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented and benchmarked in this guide.
-
Route A: Functionalization of a Pre-formed Piperidine Core. This classical approach commences with the commercially available 1-methyl-4-piperidone and proceeds through the key intermediate, 1-methylpiperidin-4-amine, which is subsequently converted to the target sulfonamide.
-
Route B: Direct Conversion of a Carboxylic Acid Functional Handle. This modern approach utilizes 1-methylpiperidine-4-carboxylic acid as the starting material, employing a novel photocatalytic method for the direct conversion of the carboxylic acid to the sulfonamide.
This guide will dissect each route, providing step-by-step protocols, mechanistic insights, and a comparative analysis of key metrics such as overall yield, step economy, and reagent accessibility.
Route A: Synthesis via 1-Methylpiperidin-4-amine
This synthetic pathway is a robust and well-established method that relies on fundamental organic transformations. The overall strategy is depicted below.
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 1-Methylpiperidin-4-amine via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and in this step, 1-methyl-4-piperidone is reacted with an ammonia source in the presence of a reducing agent.[1][2][3]
-
Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
Ammonium acetate (excess)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Dowex-H+ ion exchange resin
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
30% aqueous ammonia (NH₃)
-
-
Procedure:
-
To a solution of 1-methyl-4-piperidone in methanol, add a significant excess of ammonium acetate.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-methylpiperidin-4-amine.
-
Purification can be achieved via column chromatography on silica gel using a mobile phase of DCM/EtOH/MeOH/30% aq. NH₃.[1]
-
Step 2: Synthesis of this compound
The conversion of the amine to the primary sulfonamide is achieved in a two-step, one-pot procedure involving the formation of a sulfamoyl chloride intermediate, followed by ammonolysis.[4][5][6]
-
Materials:
-
1-Methylpiperidin-4-amine (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) (solvent)
-
Aqueous ammonia solution (excess)
-
-
Procedure:
-
Dissolve 1-methylpiperidin-4-amine and triethylamine in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add sulfuryl chloride dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and add an excess of concentrated aqueous ammonia solution.
-
Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to afford this compound.
-
Causality and Experimental Choices in Route A
-
Reductive Amination: The use of sodium cyanoborohydride is strategic as it is a milder reducing agent than sodium borohydride and selectively reduces the iminium ion in the presence of the ketone starting material.[2] The large excess of ammonium acetate serves to drive the equilibrium towards the formation of the iminium ion.
-
Sulfonamide Formation: The two-step approach via the sulfamoyl chloride is a reliable method for the synthesis of primary sulfonamides from primary amines.[4] Triethylamine is used as a base to neutralize the HCl generated in both steps. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.
Route B: Synthesis via Direct Carboxylic Acid Conversion
This contemporary route leverages the power of photoredox catalysis to achieve a more direct conversion of a carboxylic acid to the desired sulfonamide, potentially offering a more step-economical and environmentally benign alternative.[7][8][9][10][11]
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic acid
This step involves the N-methylation of isonipecotic acid. A classical approach is the Eschweiler-Clarke reaction.[12][13]
-
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid) (1.0 eq)
-
Formaldehyde (37% in H₂O) (2.5 eq)
-
Formic acid (3.0 eq)
-
Palladium on carbon (10% Pd/C) (catalyst)
-
Water (solvent)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
-
Procedure:
-
Charge a reaction vessel with isonipecotic acid, 10% Pd/C, and water.
-
Heat the mixture to 90-95 °C.
-
Add formic acid and formaldehyde to the vessel and maintain the temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Acidify with concentrated HCl and add acetonitrile to precipitate the hydrochloride salt of 1-methylpiperidine-4-carboxylic acid.
-
Filter the solid and dry to obtain the product.[12]
-
Step 2: Synthesis of this compound via Photocatalytic Amidosulfonation
This innovative step utilizes a photocatalyst to generate a radical intermediate from the carboxylic acid, which then undergoes SO₂ insertion and amination in a one-pot process.[7][11]
-
Materials:
-
1-Methylpiperidine-4-carboxylic acid (1.0 eq)
-
Acridine-based photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate) (1-5 mol%)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
A suitable ligand (e.g., a bipyridine derivative) (10 mol%)
-
An amine source (e.g., ammonia or an ammonia surrogate) (excess)
-
A suitable solvent (e.g., DMSO or DMF)
-
Visible light source (e.g., blue LEDs)
-
-
Procedure:
-
To a reaction vessel, add 1-methylpiperidine-4-carboxylic acid, the photocatalyst, CuI, the ligand, and DABSO.
-
Add the solvent and the amine source under an inert atmosphere.
-
Irradiate the mixture with visible light at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield this compound.
-
Causality and Experimental Choices in Route B
-
N-Methylation: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde. It avoids the use of hazardous alkylating agents like methyl iodide.
-
Photocatalytic Amidosulfonation: This modern transformation offers a significant shortcut by directly converting a C-C bond (of the carboxyl group) to a C-S bond.[7][11] The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process with the carboxylate, leading to a radical intermediate. This radical is then trapped by the SO₂ surrogate, and subsequent copper-catalyzed amination affords the sulfonamide. This method is advantageous for its mild reaction conditions and high functional group tolerance.
Comparative Analysis of Synthetic Routes
| Metric | Route A (via Amine) | Route B (via Carboxylic Acid) | Analysis |
| Starting Material | 1-Methyl-4-piperidone | Isonipecotic Acid | Both are commercially available and relatively inexpensive. |
| Number of Steps | 2 | 2 | Both routes are comprised of two main synthetic steps. |
| Key Intermediates | 1-Methylpiperidin-4-amine | 1-Methylpiperidine-4-carboxylic acid | Both intermediates are stable and well-characterized. |
| Overall Yield | Moderate to Good | Potentially Good to Excellent | Route A yields can be impacted by the reductive amination and sulfonylation steps. Route B's photocatalytic step has been reported with high efficiency for various substrates.[7][11] |
| Reagents & Conditions | Uses standard, well-established reagents. Can involve hazardous materials like SO₂Cl₂. | Employs modern photocatalysis with milder conditions. Requires specialized photocatalysts. | Route A is more traditional, while Route B represents a more modern and potentially greener approach. |
| Scalability | Generally scalable with established procedures. | Scalability of photocatalytic reactions can sometimes be challenging but is an active area of research. | Route A may be more straightforward to scale up in a standard laboratory setting. |
| Novelty & Innovation | Low | High | Route B showcases the application of cutting-edge synthetic methodology. |
Conclusion and Future Outlook
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a dependable and well-understood sequence of reactions, making it a suitable choice for laboratories with standard organic synthesis capabilities. Its primary drawback lies in the handling of potentially hazardous reagents like sulfuryl chloride.
Route B , on the other hand, represents a more elegant and modern approach. The direct conversion of a carboxylic acid to a sulfonamide is a powerful transformation that can significantly streamline synthetic efforts.[7][11] While it may require access to specific photocatalysts and equipment, the benefits of milder reaction conditions and potentially higher yields make it an attractive alternative, particularly for research and development settings focused on innovative and sustainable chemistry.
The choice between these two routes will ultimately depend on the specific needs and resources of the research team. For rapid access to the compound using conventional methods, Route A is a solid choice. For those seeking to employ more innovative and efficient synthetic strategies, Route B offers a compelling and forward-looking alternative.
References
-
Zong, Z., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters, 26(40), 8626–8631. [Link]
-
Zong, Z., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
Zong, Z., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. PubMed. [Link]
-
Willis, M. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
- Eli Lilly and Company. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
University of Babylon. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ResearchGate. (n.d.). The Hofmann Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
Kumar, P., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]
-
Supuran, C. T., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [Link]
-
Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Das, P., & Chowdhury, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
- E. I. Du Pont De Nemours and Company. (1986). Sulfamoyl chlorides. U.S.
-
Kumar, P., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(10), 2676. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Reddit. (2017). Challenging reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
A Comparative Spectroscopic Journey: From Precursor to Product in the Synthesis of 1-Methylpiperidine-4-sulfonamide
In the landscape of medicinal chemistry and drug development, the precise characterization of newly synthesized molecules is paramount. Unambiguous structural confirmation is the bedrock upon which all subsequent biological evaluation rests. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides a comprehensive comparative analysis of the spectroscopic data for 1-Methylpiperidine-4-sulfonamide and its key precursors. By tracing the evolution of the spectral features through the synthetic pathway, we will demonstrate how these techniques provide a clear and definitive narrative of chemical transformation.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities. We will delve into the causality behind the observed spectral changes, providing a framework for the logical interpretation of analytical data.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-methyl-4-piperidone. This synthetic route is both logical and practical, involving well-established chemical transformations. The chosen pathway is as follows:
-
Reductive Amination: 1-Methyl-4-piperidone is converted to 4-amino-1-methylpiperidine. This transformation involves the formation of an imine or enamine intermediate, followed by reduction.
-
Sulfonylation: The resulting primary amine, 4-amino-1-methylpiperidine, is then reacted with a suitable sulfonating agent, such as sulfamoyl chloride (generated in situ from sulfuryl chloride and ammonia), to yield the final product, this compound.[1][2]
Sources
A Researcher's Guide to the Synthesis and Bioactivity of 1-Methylpiperidine-4-sulfonamide: A Comparative and Reproducibility Analysis
This guide provides a comprehensive overview of the synthesis and potential biological activity of 1-Methylpiperidine-4-sulfonamide. In the spirit of scientific integrity and reproducibility, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, potential challenges, and a critical analysis of the expected outcomes based on established chemical principles and data from structurally related compounds. As there is a notable absence of specific published data for this compound, this guide will serve as a predictive and methodological resource for researchers venturing into the synthesis and evaluation of this and similar novel sulfonamides.
Introduction: The Significance of the Sulfonamide Moiety in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded to include treatments for a variety of conditions.[2] The piperidine scaffold is also a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties.[3] The combination of these two moieties in this compound suggests a molecule of significant interest for further investigation.
Part 1: Synthesis of this compound - A Tale of Two Routes
The synthesis of this compound can be approached through several established methods for sulfonamide formation. The most common and direct approach involves the reaction of an amine with a sulfonyl chloride.[4][5][6] Below, we compare two plausible synthetic routes, outlining the experimental protocols and discussing the potential advantages and disadvantages of each.
Route 1: The Sulfonyl Chloride Condensation Approach
This is the most traditional and widely used method for sulfonamide synthesis.[7] It relies on the reaction of the readily available 1-methylpiperidin-4-amine with a suitable sulfonyl chloride.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Route 1.
-
Reaction Setup: To a solution of 1-methylpiperidin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like pyridine or triethylamine (1.1-1.2 eq).[8]
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]
-
Anhydrous Conditions are Critical: Sulfonyl chlorides are highly susceptible to hydrolysis, which leads to the formation of the unreactive sulfonic acid and significantly lowers the yield.[8] Ensuring all glassware is oven-dried and using anhydrous solvents is paramount for reproducibility.
-
Choice of Base: The base is crucial for neutralizing the HCl generated during the reaction.[7] A non-nucleophilic base is essential to avoid competition with the amine nucleophile.
-
Side Reactions: With primary amines, there is a possibility of forming a bis-sulfonated product.[8] Slow addition of the sulfonyl chloride and using a slight excess of the amine can help to minimize this side reaction.
Route 2: The Reductive Amination and Sulfonylation Sequence
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Route 2.
-
Reductive Amination: React N-Boc-4-piperidone with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form tert-butyl 4-(methylamino)piperidine-1-carboxylate.[10]
-
Boc Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield 1-methylpiperidin-4-amine.[10]
-
Sulfonylation: Follow the sulfonylation protocol as described in Route 1.
This route is longer but offers greater control and may be necessary if the starting amine is not commercially available in high purity. The reproducibility of this route depends on the efficiency and purification of each step.
Comparison of Synthetic Routes
| Feature | Route 1: Sulfonyl Chloride Condensation | Route 2: Reductive Amination & Sulfonylation |
| Starting Materials | 1-Methylpiperidin-4-amine, Sulfonyl Chloride | N-Boc-4-piperidone, Methylamine, Sulfonyl Chloride |
| Number of Steps | 1 | 3 |
| Key Advantages | More direct and atom-economical. | Greater control over amine synthesis. |
| Potential for Irreproducibility | Hydrolysis of sulfonyl chloride, bis-sulfonation. | Cumulative yield losses over multiple steps. |
Part 2: Predicted Biological Activity and Assay Methodologies
While no specific biological activity data for this compound has been published, its structural components suggest potential antibacterial properties, a hallmark of the sulfonamide class.[1]
Predicted Mechanism of Action: Dihydropteroate Synthase Inhibition
Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.
Diagram of the Predicted Signaling Pathway:
Caption: Predicted inhibition of folic acid synthesis.
Recommended Biological Assays for Activity Determination
To evaluate the predicted antibacterial activity, a series of standardized in vitro assays should be performed.
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[11]
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the synthesized this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The results of the MIC assay can be presented in a clear tabular format.
| Bacterial Strain | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | 16 - 128 |
| Escherichia coli | 32 - 256 |
Note: These are hypothetical ranges based on the activity of other simple sulfonamides and require experimental verification.
Part 3: Purity, Characterization, and Ensuring Reproducibility
The reproducibility of biological activity data is intrinsically linked to the purity and proper characterization of the synthesized compound.
Purity Assessment: A Multi-technique Approach
A combination of analytical techniques is essential to accurately determine the purity of the synthesized this compound.[12]
| Analytical Technique | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of impurities.[12] |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction progress and purity.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of impurities.[11] |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[11] |
| Melting Point Analysis | Indication of purity (a sharp melting point range).[14] |
Protocol for Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.[12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total peak area.
Diagram of the Purity Analysis Workflow:
Caption: Workflow for purification and characterization.
Conclusion: A Call for Rigorous Investigation
This guide has outlined a scientifically-grounded approach to the synthesis and biological evaluation of this compound. While the lack of specific published data necessitates a predictive approach, the principles and protocols detailed herein provide a solid foundation for researchers. The key to reproducible and reliable results lies in meticulous experimental execution, thorough purification, and comprehensive characterization. It is our hope that this guide will not only facilitate the successful synthesis and testing of this novel compound but also foster a deeper understanding of the critical factors that underpin reproducibility in medicinal chemistry research.
References
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. PubMed Central. [Link]
-
ChemChart. (n.d.). 4-Amino-1-methylpiperidine (41838-46-4). [Link]
-
American Chemical Society. (n.d.). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces. [Link]
-
(n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
- Google Patents. (n.d.).
-
(n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
ResearchGate. (2025). Biological activities of sulfonamides. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]
-
ResearchGate. (2025). Simple Tests for Identification of Sulfonamides. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Methylpiperidine-4-sulfonamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methylpiperidine-4-sulfonamide (CAS No. 929632-63-3), ensuring the safety of laboratory personnel and adherence to regulatory standards. While specific hazard data for this compound is limited, this guide adopts a precautionary approach based on the known hazards of its structural analogs.
Understanding the Compound: Hazard Profile and Essential Precautions
Immediate Safety Precautions:
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
A properly fitted lab coat.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles or a full-face shield.[2]
-
The following table summarizes the essential safety information for handling this compound.
| Parameter | Guideline | Source |
| Handling Environment | Certified Chemical Fume Hood | [1][2] |
| Eye Protection | Splash-proof safety goggles or full-face shield | [2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | [2] |
| Skin and Body Protection | Lab coat, closed-toe shoes | [2] |
| Respiratory Protection | Use in a well-ventilated area is sufficient; for spills or aerosols, a respirator may be required. | [3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
Materials Required:
-
Designated hazardous waste container, clearly labeled.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Two pairs of chemical-resistant gloves.
-
Sealable plastic bags.
-
Waste manifest or logbook as per institutional requirements.
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Preparation and Segregation:
-
Designate a specific area within the laboratory for the accumulation of this waste stream.
-
Ensure that this compound waste is not mixed with other incompatible waste streams. While specific incompatibility data is not available, as a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.[1]
-
-
Handling of Small Quantities and Spills:
-
Should a small spill occur, do not attempt to clean it with water.
-
Carefully cover the spill with an inert absorbent material.[2]
-
Using a scoop or spatula, carefully transfer the absorbed material into a designated, sealable plastic bag.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the same plastic bag.
-
Seal the bag and place it in the designated hazardous waste container.
-
-
Handling of Bulk Quantities:
-
For unused or excess this compound, transfer the solid directly into the designated hazardous waste container. Avoid creating dust.
-
If the compound is in solution, it should be collected in a compatible, labeled liquid waste container.
-
-
Container Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
-
Final Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
-
Provide them with the necessary information about the waste stream for proper transportation and disposal, which will likely involve incineration at a permitted facility.[3][7]
-
Regulatory Framework and Compliance
The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator to determine if a chemical is classified as hazardous waste. Given the lack of specific data for this compound, treating it as a hazardous waste is the most compliant and safest approach.
Key Regulatory Considerations:
-
Waste Characterization: While not explicitly listed, the compound could potentially be classified as a characteristic hazardous waste (e.g., for toxicity) if it meets certain criteria. A conservative approach avoids the need for extensive testing by managing it as hazardous from the outset.
-
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine the specific regulations regarding storage time limits and accumulation volumes.[8] Consult your EH&S department to ensure compliance with your institution's generator status.
-
"Sewering" Prohibition: The EPA has enacted a ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[4][5] This further underscores the importance of collecting this compound as a contained hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following the detailed procedures outlined in this guide, researchers can minimize risks to themselves and the environment. The principles of containment, clear labeling, and professional disposal are paramount. Always consult your institution's specific safety protocols and your EH&S department for any additional guidance. Through diligent adherence to these procedures, we can continue our vital research while upholding the highest standards of safety and environmental stewardship.
References
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
MSDS of 4-methylpiperidine-1-sulfonyl chloride. (n.d.). Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stanford University. (n.d.). List of Acutely Hazardous Wastes. Environmental Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sorption of Sulfonamide Antibiotics to Soil Organic Sorbents: Batch Experiments with Model Compounds and Computational Chemistry. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Patient Safety & Quality Healthcare. (2019, August 19). New EPA Rule Bans All Sewering of Hazardous Waste Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
United Filtration. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Omega Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. ashp.org [ashp.org]
- 5. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methylpiperidine-4-sulfonamide
For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe handling of chemical reagents is a non-negotiable cornerstone of laboratory practice. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-Methylpiperidine-4-sulfonamide. By understanding the rationale behind each protective measure, you can foster a culture of safety and ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
1-Methylpiperidine: This parent compound is classified as a highly flammable liquid and vapor. It is also known to cause severe skin burns and eye damage, may be toxic if inhaled, and harmful if swallowed or in contact with skin.[1][2][3]
-
Sulfonamides: As a class of compounds, sulfonamides can cause skin and eye irritation.[4]
Therefore, it is prudent to handle this compound as a substance that is potentially flammable and capable of causing skin, eye, and respiratory irritation. A thorough risk assessment should always be performed before beginning any new procedure.
Table 1: Potential Hazard Analysis for this compound
| Hazard Type | Potential Effect | Primary Exposure Route |
| Skin Contact | Irritation, potential for burns. | Dermal |
| Eye Contact | Serious irritation or damage.[5] | Ocular |
| Inhalation | Respiratory tract irritation.[5] | Inhalation |
| Ingestion | Harmful if swallowed.[2][6] | Oral |
| Flammability | Potential for ignition.[1][3] | N/A |
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood to control the generation of dust or vapors.[7][8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[7][9]
-
Safety Stations: An accessible safety shower and eyewash station should be located in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a thorough risk assessment of the planned procedure.
Eye and Face Protection
Given the potential for serious eye irritation or damage, robust eye and face protection is critical.
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[9] Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.[10][11]
Skin and Body Protection
Preventing dermal contact is paramount. The following should be worn:
-
Chemical-Resistant Gloves:
-
Material: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Thickness: A glove thickness of at least 0.2 mm is advisable. Thicker gloves generally offer better protection.[10]
-
Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of gloves.
-
Changing Gloves: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is known or suspected.[10]
-
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is required.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large spill, chemical-resistant coveralls may be necessary.[12]
-
Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in the laboratory at all times.
Respiratory Protection
Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations.
-
N95/FFP2 Respirator: For handling small quantities of the solid material where dust generation is possible, a NIOSH-approved N95 or European standard FFP2 respirator should be used.
-
Full-Face Respirator: In the event of a large spill or when exposure limits are exceeded, a full-face respirator with appropriate chemical cartridges should be utilized.[9] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[10]
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsible research.
References
- MSDS of this compound. (n.d.).
- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6), 1123-1129.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. epa.gov [epa.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
